molecular formula C21H12N2O7 B1662645 H2L 5765834 CAS No. 420841-84-5

H2L 5765834

Numéro de catalogue: B1662645
Numéro CAS: 420841-84-5
Poids moléculaire: 404.3 g/mol
Clé InChI: HFYPTENHTPNXGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Antagonist of the lysophosphatidic acid receptors LPA1, LPA5 and LPA3 (IC50 values are 94, 463 and 752 nM respectively). Exhibits no effect at LPA2 or LPA4 receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O7/c24-19-17-9-4-12(21(26)27)10-18(17)20(25)22(19)14-2-1-3-16(11-14)30-15-7-5-13(6-8-15)23(28)29/h1-11H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYPTENHTPNXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420841-84-5
Record name H2L-5765834
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0420841845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H2L-5765834
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64AMW7H2SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of H2L 5765834

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L 5765834 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5. This document provides a comprehensive overview of its mechanism of action, detailing its biological targets, the signaling pathways it modulates, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts centered on the LPA signaling axis.

Core Mechanism of Action

This compound functions as a competitive antagonist at three specific G protein-coupled receptors (GPCRs) for lysophosphatidic acid. By binding to LPA1, LPA3, and LPA5, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, LPA. This inhibitory action modulates a variety of cellular processes, including cell proliferation, migration, and platelet activation.[1][2]

Target Receptor Selectivity

The inhibitory activity of this compound is specific to a subset of LPA receptors. It demonstrates no significant activity at LPA2 or LPA4 receptors, highlighting its utility as a selective pharmacological tool for investigating the roles of LPA1, LPA3, and LPA5.[2]

Quantitative Data

The antagonist potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against its target receptors and its effect on a key physiological process are summarized below.

TargetAssay TypeIC50 Value
LPA1Receptor Binding/Functional Assay94 nM
LPA3Receptor Binding/Functional Assay752 nM
LPA5Receptor Binding/Functional Assay463 nM
Platelet Shape ChangeLPA-induced Platelet Aggregation13.73 ± 2.52 µM

Table 1: Inhibitory Potency of this compound.[2]

Signaling Pathways

This compound modulates multiple downstream signaling pathways by blocking the activation of G proteins coupled to LPA1, LPA3, and LPA5.

LPA1 Signaling

LPA1 is known to couple with three types of Gα proteins: Gαi/o, Gαq/11, and Gα12/13. Antagonism of LPA1 by this compound is expected to inhibit the activation of downstream effectors including:

  • Gαi/o: Inhibition of adenylyl cyclase and activation of the PI3K/Akt and MAPK pathways.

  • Gαq/11: Activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization.

  • Gα12/13: Activation of RhoA-mediated pathways, influencing cytoskeletal rearrangement and cell migration.

LPA1_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors This compound This compound LPA1 LPA1 This compound->LPA1 Antagonizes G_i Gαi/o LPA1->G_i G_q Gαq/11 LPA1->G_q G_12_13 Gα12/13 LPA1->G_12_13 PI3K_Akt PI3K/Akt Pathway G_i->PI3K_Akt PLC Phospholipase C G_q->PLC RhoA RhoA Pathway G_12_13->RhoA

Figure 1: Antagonism of LPA1 Signaling by this compound.
LPA3 Signaling

LPA3 predominantly couples to Gαq/11 and Gαi/o proteins. Inhibition of LPA3 by this compound would primarily affect PLC-mediated calcium signaling and PI3K/Akt pathway activation.

LPA3_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors This compound This compound LPA3 LPA3 This compound->LPA3 Antagonizes G_q Gαq/11 LPA3->G_q G_i Gαi/o LPA3->G_i PLC Phospholipase C G_q->PLC PI3K_Akt PI3K/Akt Pathway G_i->PI3K_Akt

Figure 2: Antagonism of LPA3 Signaling by this compound.
LPA5 Signaling

LPA5 couples to Gαq and Gα12/13, leading to increases in intracellular calcium and RhoA activation. It can also stimulate the accumulation of cyclic AMP (cAMP). This compound blocks these LPA5-mediated events.

LPA5_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors This compound This compound LPA5 LPA5 This compound->LPA5 Antagonizes G_q Gαq LPA5->G_q G_12_13 Gα12/13 LPA5->G_12_13 AC Adenylyl Cyclase LPA5->AC Ca_mobilization Ca2+ Mobilization G_q->Ca_mobilization RhoA RhoA Pathway G_12_13->RhoA cAMP cAMP Accumulation AC->cAMP

Figure 3: Antagonism of LPA5 Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

LPA Receptor Functional Assay (Calcium Flux)

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.

  • Cell Culture: HEK293 cells stably expressing the human LPA1, LPA3, or LPA5 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Dye Loading: Cells are seeded into 96-well black-walled, clear-bottom plates. After reaching confluence, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: After dye loading, the cells are washed. This compound is serially diluted and added to the wells, followed by a 15-30 minute incubation at room temperature.

  • Agonist Stimulation and Data Acquisition: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured, and then an EC80 concentration of LPA is added to stimulate the cells. Fluorescence is monitored kinetically for 2-5 minutes.

  • Data Analysis: The increase in fluorescence upon agonist addition is calculated. The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response (agonist alone). The IC50 value is calculated from the dose-response curve.

Calcium_Flux_Workflow start Seed LPA Receptor- Expressing Cells dye_loading Load Cells with Calcium-Sensitive Dye start->dye_loading wash1 Wash Cells dye_loading->wash1 compound_incubation Incubate with This compound wash1->compound_incubation read_baseline Measure Baseline Fluorescence compound_incubation->read_baseline agonist_addition Add LPA (Agonist) read_baseline->agonist_addition read_kinetic Kinetic Fluorescence Measurement agonist_addition->read_kinetic analyze Calculate IC50 read_kinetic->analyze

Figure 4: Experimental Workflow for Calcium Flux Assay.
Platelet Shape Change Assay

This assay assesses the functional consequence of LPA receptor antagonism on platelet activation.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Assay Procedure: PRP is placed in an aggregometer cuvette with a stir bar. This compound or vehicle control is added and incubated for a short period.

  • Stimulation and Measurement: LPA is added to induce platelet shape change and aggregation. The change in light transmittance through the PRP is monitored over time. Platelet shape change is observed as an initial decrease in light transmittance, followed by an increase as platelets aggregate.

  • Data Analysis: The extent of inhibition of LPA-induced platelet aggregation by this compound is quantified, and the IC50 value is determined.

Conclusion

This compound is a valuable research tool for the specific interrogation of LPA1, LPA3, and LPA5 receptor signaling. Its defined mechanism of action and selectivity profile make it a suitable candidate for investigating the physiological and pathological roles of these receptors, particularly in areas such as thrombosis, fibrosis, and oncology. The experimental protocols and pathway diagrams provided herein offer a foundational guide for researchers working with this compound.

References

An In-depth Technical Guide on the Selectivity of Ki16425 for LPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "H2L5765834" did not yield any publicly available information. Therefore, this guide has been prepared using the well-characterized lysophosphatidic acid (LPA) receptor antagonist, Ki16425 , as a representative example to fulfill the user's request for a detailed technical guide on LPA receptor selectivity. The data, protocols, and visualizations provided herein pertain to Ki16425 and serve as a template for the type of in-depth analysis applicable to novel chemical entities like H2L5765834 once such data becomes available.

This technical guide provides a comprehensive overview of the selectivity profile of Ki16425, a known antagonist of the EDG-family of LPA receptors. The information is intended for researchers, scientists, and drug development professionals working on the pharmacology of LPA receptors.

Data Presentation: Quantitative Selectivity of Ki16425

The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of Ki16425 for various LPA receptor subtypes. This data has been compiled from multiple studies to provide a comparative view of its selectivity.

Receptor SubtypeAssay TypeParameterValue (µM)Cell LineReference
LPA1Radioligand BindingKi0.34RH7777[1][2][3]
LPA2Radioligand BindingKi6.5RH7777[1][2]
LPA3Radioligand BindingKi0.93RH7777[1][2][3]
LPA1GTPγS BindingKi0.25Recombinant[4]
LPA3GTPγS BindingKi0.36Recombinant[4]
LPA1Calcium MobilizationIC500.046chem1[1]
LPA1Calcium MobilizationIC500.16Rat Hepatic Stellate Cells[1]

Ki16425 demonstrates a clear selectivity for LPA1 and LPA3 receptors over the LPA2 receptor.[1][5] It shows no significant activity at LPA4, LPA5, and LPA6 receptors.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity of LPA receptor antagonists like Ki16425 are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6][7]

1. Membrane Preparation:

  • Cells stably expressing the target LPA receptor subtype (e.g., RH7777 cells) are cultured to confluence.[8]

  • The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]

  • The homogenate is centrifuged to pellet the cell membranes.[8]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[8]

  • Protein concentration is determined using a standard method like the BCA assay.[8]

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.[8]

  • To each well, the following are added in order:

    • Membrane preparation (containing a specific amount of protein).[8]

    • A fixed concentration of a suitable radioligand (e.g., [³H]LPA).

    • A range of concentrations of the unlabeled test compound (e.g., Ki16425).[6]

  • The plate is incubated to allow the binding to reach equilibrium.[8]

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[6][8]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[8]

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.[9][10] For an antagonist, its ability to inhibit agonist-stimulated G protein activation is determined.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from cells expressing the target LPA receptor.

2. Assay Procedure:

  • Membranes are incubated with the test compound (e.g., Ki16425) at various concentrations in an assay buffer containing GDP.

  • A fixed concentration of an LPA receptor agonist is added to stimulate the receptor.

  • The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[10]

  • Upon receptor activation, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit of the G protein.[10]

  • The reaction is incubated for a specific period and then terminated.

  • The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.

  • The radioactivity is quantified by scintillation counting.[10]

3. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured.

  • IC50 values are determined from the concentration-response curves.

  • For competitive antagonists, the Ki value can be calculated.

Calcium Mobilization Assay

This cell-based functional assay measures the change in intracellular calcium concentration following receptor activation, a common downstream signaling event for Gq-coupled receptors like LPA1 and LPA3.[11]

1. Cell Preparation:

  • Cells expressing the target LPA receptor are seeded in a 96-well plate.[12]

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye leakage.[12]

2. Assay Procedure:

  • The plate is placed in a fluorescence plate reader with automated injection capabilities.

  • The cells are pre-incubated with various concentrations of the antagonist (e.g., Ki16425).

  • A fixed concentration of an LPA agonist is injected into the wells to stimulate the receptors.

  • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.[13]

3. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The inhibitory effect of the antagonist is determined by comparing the response in the presence of the antagonist to the response with the agonist alone.

  • IC50 values are calculated from the concentration-inhibition curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by LPA1 and LPA3 receptors, which are subsequently inhibited by Ki16425.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces cAMP_inhibition cAMP Inhibition RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement

Caption: LPA1 Receptor Signaling Pathways.

LPA1 couples to Gαq/11, Gαi/o, and Gα12/13 proteins to initiate downstream signaling cascades.[14][15] Activation of Gαq/11 leads to stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[14] Gαi/o coupling inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[14] Gα12/13 activation engages RhoGEFs, leading to RhoA activation and subsequent cytoskeletal rearrangements.[16]

LPA3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA3 LPA3 Receptor LPA->LPA3 Gq Gαq/11 LPA3->Gq Gi Gαi/o LPA3->Gi PLC PLC Gq->PLC PI3K PI3K Gi->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: LPA3 Receptor Signaling Pathways.

The LPA3 receptor primarily couples to Gαq/11 and Gαi/o proteins.[17][18][19] Similar to LPA1, Gαq/11 activation leads to the PLC-IP3-DAG pathway, resulting in calcium mobilization and PKC activation.[19] Gαi/o coupling can lead to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.[17][18]

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays described above.

Radioligand_Binding_Workflow prep Membrane Preparation (from receptor-expressing cells) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow.

GTPgS_Binding_Workflow prep Membrane Preparation (from receptor-expressing cells) preincubation Pre-incubation (Membranes + Test Compound + GDP) prep->preincubation stimulation Stimulation (Add Agonist + [³⁵S]GTPγS) preincubation->stimulation filtration Filtration (Separates bound from free [³⁵S]GTPγS) stimulation->filtration counting Scintillation Counting (Measures G-protein activation) filtration->counting analysis Data Analysis (Determine IC50) counting->analysis

Caption: GTPγS Binding Assay Workflow.

Calcium_Mobilization_Workflow seeding Cell Seeding (in 96-well plates) loading Dye Loading (with Ca²⁺-sensitive fluorescent dye) seeding->loading incubation Pre-incubation (with Test Compound) loading->incubation measurement Fluorescence Measurement (Inject Agonist and record signal) incubation->measurement analysis Data Analysis (Determine IC50) measurement->analysis

Caption: Calcium Mobilization Assay Workflow.

References

In Vitro Cell-Based Assay Profile of H2L5765834: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "H2L5765834" is not available. The following in-depth technical guide is a representative example constructed to fulfill the user's request for a detailed whitepaper on a hypothetical compound. This document will refer to "H2L5765834" as a fictional inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway for illustrative purposes. The data, protocols, and pathways described herein are exemplary and intended to serve as a template for researchers and drug development professionals.

Executive Summary

This guide provides a comprehensive overview of the in vitro cell-based characterization of H2L5765834, a novel small molecule inhibitor of the EGFR signaling pathway. The document details the compound's anti-proliferative and cytotoxic effects across a panel of cancer cell lines, outlines the experimental protocols used to generate this data, and visualizes the targeted signaling pathway and experimental workflows. The data presented herein supports the potential of H2L5765834 as a candidate for further preclinical development.

Quantitative Data Summary

The biological activity of H2L5765834 was assessed in several well-characterized cancer cell lines with varying EGFR mutation status. The half-maximal inhibitory concentration (IC50) for cell proliferation and cytotoxicity was determined.

Table 1: Anti-proliferative Activity of H2L5765834 in Cancer Cell Lines

Cell LineCancer TypeEGFR StatusIC50 (nM)
A549Non-Small Cell Lung CancerWild-Type875
NCI-H1975Non-Small Cell Lung CancerL858R, T790M50
HCC827Non-Small Cell Lung Cancerdel E746-A75025
SW480Colorectal CancerWild-Type>10,000

Table 2: Cytotoxicity of H2L5765834 in Cancer Cell Lines

Cell LineCancer TypeEGFR StatusIC50 (nM)
A549Non-Small Cell Lung CancerWild-Type>10,000
NCI-H1975Non-Small Cell Lung CancerL858R, T790M150
HCC827Non-Small Cell Lung Cancerdel E746-A75095
SW480Colorectal CancerWild-Type>10,000

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of H2L5765834 on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: H2L5765834 was serially diluted in DMSO and then further diluted in growth medium to the desired concentrations. 100 µL of the compound-containing medium was added to the wells, resulting in a final DMSO concentration of less than 0.1%.

  • Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation and Measurement: Plates were incubated for 1-4 hours at 37°C and 5% CO2. The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The percentage of cell proliferation inhibition was calculated relative to vehicle-treated control cells. IC50 values were determined using a four-parameter logistic curve fit.

Cytotoxicity Assay (LDH Release Assay)

Objective: To measure the ability of H2L5765834 to induce cell death by quantifying lactate (B86563) dehydrogenase (LDH) release from damaged cells.

Methodology:

  • Cell Seeding and Treatment: Cells were seeded and treated with H2L5765834 as described in the cell proliferation assay protocol.

  • Incubation: Plates were incubated for 48 hours at 37°C and 5% CO2.

  • Sample Collection: 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) was added to each well.

  • Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

  • Stop Solution: 50 µL of stop solution was added to each well.

  • Measurement: The absorbance at 490 nm was measured within one hour.

  • Data Analysis: The percentage of cytotoxicity was calculated by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum LDH release (lysis control). IC50 values were calculated using a non-linear regression analysis.

Visualizations

Signaling Pathway of H2L5765834

The following diagram illustrates the proposed mechanism of action of H2L5765834 as an inhibitor of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds H2L5765834 H2L5765834 H2L5765834->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of H2L5765834.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro cell-based evaluation of H2L5765834.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (A549, NCI-H1975, etc.) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 3. H2L5765834 Serial Dilution treatment 4. Compound Addition to Cells seeding->treatment compound_prep->treatment incubation 5. Incubation (48-72 hours) treatment->incubation assay_prolif 6a. Proliferation Assay (MTS) incubation->assay_prolif assay_cyto 6b. Cytotoxicity Assay (LDH) incubation->assay_cyto data_analysis 7. Data Analysis (IC50 Calculation) assay_prolif->data_analysis assay_cyto->data_analysis

The Role of H2L5765834 in Lysophosphatidic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). Dysregulation of LPA signaling has been implicated in a variety of pathological conditions, including cancer and neuropathic pain. This technical guide focuses on the compound H2L5765834, an antagonist of LPAR5, and its role in modulating LPA signaling. We will delve into its mechanism of action, its effects on downstream signaling pathways, and its potential therapeutic applications, particularly in the context of cancer-associated neuropathic pain. This document will provide a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to Lysophosphatidic Acid (LPA) Signaling

Lysophosphatidic acid is a simple phospholipid that acts as an extracellular signaling molecule.[1] It is produced by various cell types and is found in numerous biological fluids. LPA's diverse physiological and pathological effects are mediated by at least six specific G protein-coupled receptors: LPAR1 through LPAR6.[2] These receptors couple to various G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a cascade of intracellular signaling events.[3] These pathways regulate fundamental cellular processes such as proliferation, migration, survival, and cytoskeletal rearrangement.[1] The multifaceted nature of LPA signaling makes it a critical player in both normal physiological processes and in the progression of diseases like cancer.[2]

H2L5765834: An LPAR5 Antagonist

H2L5765834 is a small molecule identified as an antagonist of the lysophosphatidic acid receptor 5 (LPAR5).[4] It also exhibits antagonistic activity at LPAR1 and LPAR3, albeit with different potencies.[4] The primary therapeutic potential of H2L5765834 that has been highlighted is in the alleviation of cancer-associated neuropathic pain.[5]

Quantitative Data: Receptor Binding Affinity

The inhibitory activity of H2L5765834 has been quantified by determining its half-maximal inhibitory concentration (IC50) against various LPA receptors. The IC50 value represents the concentration of an inhibitor required to reduce the response of an agonist by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

ReceptorIC50 (nM)
LPAR194
LPAR3752
LPAR5463

Table 1: IC50 values of H2L5765834 for LPAR1, LPAR3, and LPAR5. [4]

LPAR5 Signaling Pathways

LPAR5, also known as GPR92, is a G protein-coupled receptor that is activated by LPA.[6] Upon activation, LPAR5 can couple to several G proteins, leading to the activation of distinct downstream signaling pathways.

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). This pathway is primarily involved in regulating cell shape, motility, and cytoskeletal dynamics.[3]

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway plays a crucial role in cell proliferation and inflammation.[3]

  • Gαs Pathway: LPAR5 can also couple to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with the modulation of cell survival and inflammation.[3]

By blocking the activation of LPAR5, H2L5765834 can inhibit these downstream signaling cascades, thereby mitigating the pathological effects of LPA.

LPAR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR5 LPAR5 LPA->LPAR5 G1213 Gα12/13 LPAR5->G1213 Gq Gαq LPAR5->Gq Gs Gαs LPAR5->Gs Rho Rho G1213->Rho PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC ROCK ROCK Rho->ROCK IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKA PKA Activation cAMP->PKA Inflammation Inflammation Neuropathic Pain Cytoskeletal_Rearrangement->Inflammation Ca_Release->Inflammation PKA->Inflammation H2L H2L5765834 H2L->LPAR5

Figure 1: LPAR5 Signaling Pathway and Inhibition by H2L5765834.

Experimental Protocols

In Vitro Assay: LPA-Induced Platelet Aggregation

This protocol is based on the methods described in the study that first identified H2L5765834 as an LPAR5 antagonist.[4]

Objective: To determine the inhibitory effect of H2L5765834 on LPA-induced human platelet aggregation.

Materials:

  • Freshly drawn human venous blood

  • Acid-citrate-dextrose (ACD) anticoagulant

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Lysophosphatidic acid (LPA)

  • H2L5765834

  • Aggregometer

Procedure:

  • Blood Collection and PRP Preparation:

    • Draw venous blood from healthy, drug-free volunteers into tubes containing ACD as an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Collect the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference.

  • Platelet Aggregation Assay:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with constant stirring.

    • Add H2L5765834 at various concentrations to the PRP and incubate for a specified period (e.g., 5 minutes) to allow for receptor binding.

    • Initiate platelet aggregation by adding a sub-maximal concentration of LPA.

    • Monitor the change in light transmission through the sample over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

    • Calculate the percentage of aggregation inhibition for each concentration of H2L5765834 compared to a vehicle control.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the H2L5765834 concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Platelet_Aggregation_Workflow Blood_Collection 1. Collect Human Blood (ACD anticoagulant) Centrifuge_PRP 2. Centrifuge (low speed) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifuge (high speed) to obtain PPP Blood_Collection->Centrifuge_PPP Adjust_Platelet_Count 4. Adjust Platelet Count in PRP using PPP Centrifuge_PRP->Adjust_Platelet_Count Centrifuge_PPP->Adjust_Platelet_Count Pre_incubation 5. Pre-incubate PRP with H2L5765834 or Vehicle Adjust_Platelet_Count->Pre_incubation Add_LPA 6. Add LPA to initiate aggregation Pre_incubation->Add_LPA Measure_Aggregation 7. Measure Aggregation (Aggregometer) Add_LPA->Measure_Aggregation Data_Analysis 8. Calculate % Inhibition and IC50 Measure_Aggregation->Data_Analysis

Figure 2: Experimental Workflow for Platelet Aggregation Assay.

In Vivo Model: Cancer-Associated Neuropathic Pain (Representative Protocol)

While a specific in vivo study detailing the use of H2L5765834 for cancer-associated neuropathic pain is not publicly available, the following is a representative protocol based on studies using other LPAR5 antagonists in similar pain models.

Objective: To evaluate the analgesic efficacy of H2L5765834 in a murine model of cancer-induced neuropathic pain.

Animal Model:

  • Use an established model of cancer-induced bone pain, for example, by intramedullary injection of tumor cells (e.g., murine sarcoma cells) into the femur of immunocompetent mice.

Experimental Groups:

  • Group 1: Sham-operated + Vehicle

  • Group 2: Tumor-bearing + Vehicle

  • Group 3: Tumor-bearing + H2L5765834 (at various doses)

  • Group 4: Tumor-bearing + Positive Control (e.g., gabapentin)

Procedure:

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Surgically expose the femur and inject tumor cells directly into the bone marrow cavity.

    • Suture the incision and allow the animals to recover.

    • Monitor tumor growth through imaging techniques (e.g., X-ray) to confirm bone degradation.

  • Drug Administration:

    • Once pain behaviors are established (typically 7-14 days post-implantation), begin administration of H2L5765834, vehicle, or positive control.

    • The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the pharmacokinetic properties of H2L5765834.

  • Behavioral Testing for Neuropathic Pain:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. A lower threshold indicates increased sensitivity to mechanical stimuli.

    • Thermal Hyperalgesia: Assess the latency of paw withdrawal from a radiant heat source. A shorter latency suggests increased sensitivity to heat.

    • Perform baseline measurements before tumor implantation and at regular intervals after treatment begins.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies between the different treatment groups.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Neuropathic_Pain_Model_Workflow Tumor_Implantation 1. Induce Cancer Pain Model (e.g., intra-femur tumor cell injection) Pain_Development 2. Allow for Development of Pain Behaviors (7-14 days) Tumor_Implantation->Pain_Development Drug_Administration 3. Administer H2L5765834, Vehicle, or Positive Control Pain_Development->Drug_Administration Behavioral_Testing 4. Assess Pain Behaviors (Mechanical Allodynia, Thermal Hyperalgesia) Drug_Administration->Behavioral_Testing Data_Analysis 5. Analyze and Compare Pain Thresholds/Latencies Behavioral_Testing->Data_Analysis

Figure 3: Workflow for In Vivo Cancer-Associated Neuropathic Pain Model.

Conclusion and Future Directions

H2L5765834 is a valuable research tool for investigating the role of LPAR5 in LPA signaling. Its antagonistic activity at LPAR5, and to a lesser extent at LPAR1 and LPAR3, makes it a compound of interest for therapeutic development, particularly for conditions where LPA signaling is dysregulated, such as in cancer-associated neuropathic pain. The provided quantitative data and experimental protocols offer a foundation for further research into the mechanism of action and therapeutic potential of H2L5765834. Future studies should aim to fully characterize its in vivo efficacy in relevant disease models, determine its pharmacokinetic and pharmacodynamic properties, and further elucidate the specific downstream signaling events it modulates. A comprehensive understanding of the role of H2L5765834 in LPA signaling will be crucial for its potential translation into a clinical setting.

References

An In-depth Technical Guide to H2L 5765834 for the Study of G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule H2L 5765834, a valuable tool for researchers studying a specific subset of G-protein coupled receptors (GPCRs). The following sections detail its mechanism of action, summarize its quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant signaling pathways.

Introduction to this compound

This compound is a potent and selective antagonist for a group of lysophosphatidic acid (LPA) receptors, which are members of the GPCR superfamily.[1][2] Specifically, it targets LPA receptor 1 (LPA1), LPA receptor 3 (LPA3), and LPA receptor 5 (LPA5).[1][2] It displays no significant activity at LPA2 or LPA4 receptors, making it a selective tool for dissecting the roles of the targeted subtypes.[1] LPA and its receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and cytoskeletal changes.[1][3][4] The antagonism of these receptors by this compound allows for the investigation of their specific contributions to these cellular events. One of the notable in vitro effects of this compound is the inhibition of LPA-induced platelet shape change, a process highly relevant to thrombosis and hemostasis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its target receptors. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency at each receptor subtype.

Target ReceptorThis compound IC50 (nM)
LPA194
LPA3752
LPA5463

Data sourced from multiple chemical supplier databases, citing primary literature.

Signaling Pathways

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of LPA1, LPA3, and LPA5. These receptors couple to various heterotrimeric G proteins, leading to the activation of distinct second messenger systems.

3.1. LPA1 Signaling Pathway

LPA1 couples to three main G protein families: Gq, Gi/o, and G12/13.[1][3][5] Antagonism of LPA1 by this compound will inhibit these pathways. The Gq pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi/o pathway primarily leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The G12/13 pathway activates the small GTPase Rho, a key regulator of the actin cytoskeleton and cell motility.[1]

LPA1_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response LPA1 LPA1 Gq Gq LPA1->Gq Gio Gi/o LPA1->Gio G1213 G12/13 LPA1->G1213 H2L This compound H2L->LPA1 PLC PLC Gq->PLC AC Adenylyl Cyclase Gio->AC Rho Rho G1213->Rho IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC

LPA1 Signaling Pathways

3.2. LPA3 Signaling Pathway

LPA3 primarily couples to Gi/o and Gq G proteins.[1][6] Its antagonism by this compound will therefore block the inhibition of adenylyl cyclase and the activation of the PLC pathway, similar to its effect on LPA1.

LPA3_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response LPA3 LPA3 Gio Gi/o LPA3->Gio Gq Gq LPA3->Gq H2L This compound H2L->LPA3 AC Adenylyl Cyclase Gio->AC PLC PLC Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC

LPA3 Signaling Pathways

3.3. LPA5 Signaling Pathway

LPA5 (also known as GPR92) couples to G12/13 and Gq proteins.[7] Its antagonism by this compound will inhibit Rho-mediated cytoskeletal changes and PLC-dependent calcium mobilization.[8][9]

LPA5_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response LPA5 LPA5 G1213 G12/13 LPA5->G1213 Gq Gq LPA5->Gq H2L This compound H2L->LPA5 Rho Rho G1213->Rho PLC PLC Gq->PLC Cytoskeleton Cytoskeletal Rearrangement Rho->Cytoskeleton IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC

LPA5 Signaling Pathways

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies in the field. For precise replication of the original characterization of this compound, consulting the primary literature, particularly Williams et al., J Biol Chem. 2009 Jun 19;284(25):17304-19, is recommended.

4.1. Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for LPA receptors by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow prep Prepare Membranes from Cells Expressing LPA Receptor incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Bound Radioactivity filter->count analyze Analyze Data to Determine IC50 and Ki count->analyze

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human LPA receptor of interest (LPA1, LPA3, or LPA5).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A serial dilution of this compound (or vehicle for total binding, and a saturating concentration of a known non-radiolabeled LPA agonist for non-specific binding).

      • A fixed concentration of a suitable radioligand (e.g., [3H]LPA) near its Kd value.

      • The prepared cell membranes (typically 10-50 µg of protein per well).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.5% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to block LPA-induced increases in intracellular calcium, a downstream event of Gq-coupled receptor activation.

Workflow Diagram:

Calcium_Mobilization_Workflow seed_cells Seed Cells Expressing LPA Receptor in a 96-well Plate load_dye Load Cells with a Calcium-sensitive Fluorescent Dye seed_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate stimulate Stimulate with LPA and Measure Fluorescence Change pre_incubate->stimulate analyze Analyze Data to Determine IC50 stimulate->analyze

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Preparation:

    • Seed cells expressing the LPA receptor of interest (LPA1, LPA3, or LPA5) into a black-walled, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • After incubation, wash the cells gently to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of LPA (typically the EC80) to stimulate the receptor and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.3. Platelet Shape Change Assay

This assay assesses the functional consequence of LPA receptor antagonism by this compound on platelet activation, which is observed as a change in their morphology.

Workflow Diagram:

Platelet_Shape_Change_Workflow prep_prp Prepare Platelet-Rich Plasma (PRP) from Whole Blood pre_incubate Pre-incubate PRP with This compound prep_prp->pre_incubate stimulate Stimulate with LPA and Monitor Light Transmittance pre_incubate->stimulate analyze Analyze the Change in Light Transmittance to Determine Inhibition stimulate->analyze

References

H2L 5765834: A Comprehensive Analysis of its Therapeutic Potential as a Lysophosphatidic Acid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L 5765834 has been identified as a potent antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its core mechanism of action, target engagement, and downstream cellular effects. Quantitative data from preclinical studies are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biological activity. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic application of this compound, particularly in disease areas where LPA receptor signaling is implicated, such as fibrosis and oncology.

Introduction to this compound and its Therapeutic Rationale

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[4][5] LPA signaling is involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[4] Dysregulation of the LPA signaling axis has been implicated in the pathogenesis of various diseases, including cancer, fibrosis, and inflammatory disorders.

This compound is a small molecule antagonist that selectively targets LPA1, LPA3, and LPA5 receptors.[1][2][3] By inhibiting the binding of LPA to these receptors, this compound can modulate their downstream signaling cascades, thereby offering a promising therapeutic strategy for diseases driven by aberrant LPA receptor activation. Preclinical evidence suggests that this compound may have therapeutic utility in conditions such as systemic sclerosis and certain types of cancer.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound against its target receptors has been quantified through in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against LPA Receptors

Target ReceptorIC50 (nM)
LPA194[1][2]
LPA3752[1][2]
LPA5463[1][2]

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the receptor's activity.

Table 2: Cellular Activity of this compound

AssayCell LineIC50 (µM)
LPA-induced COX-2 Expression InhibitionOsteosarcoma cellsNot explicitly quantified, but demonstrated effect.
LPA-induced Platelet Shape ChangeHuman Platelets13.73 ± 2.52[1]

Signaling Pathways

This compound exerts its therapeutic effects by blocking the canonical signaling pathways initiated by LPA binding to its receptors. LPA receptors couple to various G proteins, including Gq/11, Gi/o, and G12/13, to activate downstream effectors.[4][5]

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1_R LPA1 LPA->LPA1_R LPA3_R LPA3 LPA->LPA3_R LPA5_R LPA5 LPA->LPA5_R H2L_5765834 H2L_5765834 H2L_5765834->LPA1_R H2L_5765834->LPA3_R H2L_5765834->LPA5_R Gq Gq LPA1_R->Gq Gi Gi LPA1_R->Gi G12_13 G12_13 LPA1_R->G12_13 LPA3_R->Gq LPA3_R->Gi LPA3_R->G12_13 LPA5_R->Gq LPA5_R->Gi LPA5_R->G12_13 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC RhoA RhoA G12_13->RhoA Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization cAMP_Inhibition ↓ cAMP AC->cAMP_Inhibition Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Cell_Proliferation Cell Proliferation & Survival Ca_Mobilization->Cell_Proliferation cAMP_Inhibition->Cell_Proliferation Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Caption: LPA Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

LPA Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the IC50 values of this compound for LPA receptors.

Objective: To quantify the inhibitory potency of this compound on LPA binding to LPA1, LPA3, and LPA5 receptors.

Materials:

  • Cell lines stably expressing human LPA1, LPA3, or LPA5 receptors.

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA).

  • Radiolabeled LPA (e.g., [3H]LPA).

  • This compound stock solution (in DMSO).

  • Unlabeled LPA (for non-specific binding determination).

  • Scintillation cocktail and vials.

  • Microplate reader.

Procedure:

  • Membrane Preparation:

    • Culture cells to high confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of radiolabeled LPA.

    • For non-specific binding, add a high concentration of unlabeled LPA.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes).

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Western Blot for LPA-Induced COX-2 Expression

This protocol describes the methodology to assess the effect of this compound on LPA-induced Cyclooxygenase-2 (COX-2) protein expression.

Objective: To determine if this compound can inhibit the LPA-mediated upregulation of COX-2 protein in a relevant cell line (e.g., osteosarcoma cells).

Materials:

  • Osteosarcoma cell line (e.g., U2OS).

  • Cell culture medium and supplements.

  • LPA.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-COX-2 and anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Seed osteosarcoma cells in culture plates and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPA for a predetermined duration (e.g., 4-6 hours).

    • Include untreated and LPA-only treated cells as controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Collect the cell lysates and centrifuge to remove debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an anti-β-actin antibody as a loading control.

    • Quantify the band intensities using densitometry software and normalize the COX-2 signal to the β-actin signal.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Seeding Seed Osteosarcoma Cells Pre_treatment Pre-treat with this compound Cell_Seeding->Pre_treatment Compound_Prep Prepare this compound and LPA Solutions Compound_Prep->Pre_treatment Stimulation Stimulate with LPA Pre_treatment->Stimulation Cell_Lysis Cell Lysis & Protein Quantification Stimulation->Cell_Lysis Western_Blot Western Blot for COX-2 Cell_Lysis->Western_Blot Data_Analysis Densitometry & Normalization Western_Blot->Data_Analysis Results Quantification of COX-2 Inhibition Data_Analysis->Results

Caption: Workflow for Assessing Inhibition of LPA-induced COX-2 Expression.

Conclusion

This compound is a selective antagonist of LPA1, LPA3, and LPA5 receptors with demonstrated in vitro and cellular activity. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. The ability of this compound to modulate LPA signaling pathways suggests its utility in a range of diseases characterized by aberrant LPA receptor activation. Future studies should focus on in vivo efficacy models and further elucidation of its mechanism of action in complex biological systems.

References

An In-depth Technical Guide to H2L5765834 in Systemic Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "H2L5765834" in the context of systemic sclerosis research is not publicly available at this time. This document provides a foundational understanding of systemic sclerosis and outlines the typical research and development pathway for a new therapeutic candidate, which would be applicable to a compound like H2L5765834 upon the release of scientific data.

Systemic sclerosis (SSc), also known as scleroderma, is a complex and chronic autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system activation. The disease affects the skin and internal organs, leading to significant morbidity and mortality. The pathogenesis of SSc is multifaceted, involving an intricate interplay between endothelial cells, fibroblasts, and immune cells. Current treatments for SSc are limited and primarily focus on managing symptoms and suppressing the immune system. There is a significant unmet medical need for targeted therapies that can halt or reverse the fibrotic process.

Hypothetical Profile of H2L5765834

For the purpose of this guide, we will hypothesize a plausible mechanism of action for a novel therapeutic agent, H2L5765834, in the context of systemic sclerosis. Let us assume H2L5765834 is a potent and selective inhibitor of a key pro-fibrotic signaling pathway.

Core Research Areas

Research into a new compound like H2L5765834 for systemic sclerosis would typically encompass the following key areas:

  • Mechanism of Action: Elucidating the specific molecular target and the downstream effects of its inhibition.

  • Preclinical Efficacy: Demonstrating anti-fibrotic and anti-inflammatory effects in relevant in vitro and in vivo models of SSc.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the toxicological profile of the compound.

  • Clinical Development: Evaluating the safety, tolerability, and efficacy of the compound in human subjects through phased clinical trials.

Key Signaling Pathways in Systemic Sclerosis

The development of fibrosis in systemic sclerosis is driven by several interconnected signaling pathways. A therapeutic agent like H2L5765834 would likely target one or more of these pathways.

Key Pro-Fibrotic Signaling Pathways in Systemic Sclerosis TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad2/3 TGFbR->Smad Fibroblast Fibroblast Activation (Myofibroblast Differentiation) Smad->Fibroblast PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR PI3K PI3K/Akt PDGFR->PI3K PI3K->Fibroblast Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled bCatenin β-catenin Frizzled->bCatenin bCatenin->Fibroblast ECM Extracellular Matrix (ECM) Deposition (Fibrosis) Fibroblast->ECM Myofibroblast Differentiation Assay Workflow Start SSc Patient Dermal Fibroblasts Culture Cell Culture Start->Culture Treatment Treatment with H2L5765834 + TGF-β Culture->Treatment Staining Immunofluorescence Staining for α-SMA Treatment->Staining Analysis Microscopy and Quantification Staining->Analysis End Assessment of Myofibroblast Differentiation Analysis->End

An In-depth Technical Guide to Platelet Activation Studies in the Context of P2Y12 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "H2L 5765834" does not correspond to a publicly recognized compound or research molecule in the context of platelet activation studies. Literature and database searches did not yield any specific information on a substance with this designation. Therefore, this guide has been developed using a well-characterized class of platelet inhibitors, P2Y12 receptor antagonists, as a representative example to illustrate the principles and methodologies of platelet activation studies for researchers, scientists, and drug development professionals.

Introduction to Platelet Activation and the Role of the P2Y12 Receptor

Platelets are anucleated blood cells that play a central role in hemostasis and thrombosis. Upon vascular injury, platelets are exposed to subendothelial matrix proteins, leading to their activation. This is a complex process involving adhesion, shape change, granule secretion, and aggregation, ultimately forming a platelet plug to prevent blood loss.[1][2][3] Key signaling pathways in platelet activation are initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[4]

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the platelet surface that is crucial for ADP-mediated platelet activation and aggregation.[1] When ADP binds to the P2Y12 receptor, it triggers a signaling cascade that leads to a sustained decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of the phosphoinositide 3-kinase (PI3K) pathway.[5] This signaling ultimately results in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the key mediator of platelet aggregation.[1][4] Given its central role, the P2Y12 receptor is a major target for antiplatelet therapies.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor initiates a cascade of intracellular events that are critical for platelet activation and aggregation. The following diagram illustrates this signaling pathway.

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP cAMP AC->cAMP GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation mediates VASP_P VASP-P cAMP->VASP_P phosphorylates Akt Akt PI3K->Akt activates Akt->GPIIbIIIa_inactive activates VASP VASP

Caption: P2Y12 Receptor Signaling Pathway in Platelets.

Experimental Protocols for Studying P2Y12 Receptor Antagonism

A variety of in vitro assays are used to assess the efficacy of P2Y12 receptor antagonists. These assays measure different aspects of platelet function, from receptor binding to aggregation.

Platelet Preparation

Objective: To isolate platelets from whole blood for use in functional assays.

Protocol:

  • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Donors should be free of medications known to affect platelet function for at least two weeks prior to donation.

  • Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • To obtain washed platelets, treat the PRP with apyrase and prostaglandin (B15479496) I2 and centrifuge at 1000 x g for 10 minutes.

  • Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation in response to an agonist. LTA is considered the gold standard for assessing platelet function.[6]

Protocol:

  • Place a cuvette with platelet-poor plasma (PPP) in the aggregometer to set the 100% aggregation baseline.

  • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

  • Add the test compound (P2Y12 antagonist) or vehicle control to the PRP and incubate for the desired time.

  • Add a platelet agonist, such as ADP (typically 5-20 µM), to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

Flow Cytometry for P-selectin Expression

Objective: To measure the expression of P-selectin (CD62P) on the platelet surface as a marker of alpha-granule secretion and platelet activation.[7][8]

Protocol:

  • Incubate PRP or whole blood with the test compound or vehicle.

  • Add a platelet agonist (e.g., ADP) to stimulate the platelets.

  • Add a fluorescently labeled anti-CD62P antibody and an antibody against a general platelet marker (e.g., anti-CD41).

  • Incubate in the dark at room temperature.

  • Fix the samples with paraformaldehyde.

  • Analyze the samples using a flow cytometer to quantify the percentage of platelets expressing P-selectin and the mean fluorescence intensity.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

Objective: To specifically assess the inhibition of the P2Y12 receptor signaling pathway. The phosphorylation state of VASP is regulated by the P2Y12 pathway.

Protocol:

  • Incubate whole blood with the test compound or vehicle.

  • Add prostaglandin E1 (PGE1) to stimulate VASP phosphorylation via the cAMP pathway.

  • Add ADP to activate the P2Y12 receptor, which will inhibit VASP phosphorylation.

  • Fix and permeabilize the cells.

  • Stain with a fluorescently labeled primary antibody against phosphorylated VASP and a platelet-specific marker.

  • Analyze by flow cytometry. The level of VASP phosphorylation is inversely correlated with P2Y12 receptor activity.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison of the effects of different concentrations of a P2Y12 antagonist.

Table 1: Effect of a Representative P2Y12 Antagonist on Platelet Aggregation

Concentration (µM)ADP-induced Aggregation (%)IC50 (µM)
0 (Vehicle)85 ± 5
0.172 ± 6
145 ± 40.85
1015 ± 3
1005 ± 2

Table 2: Effect of a Representative P2Y12 Antagonist on P-selectin Expression

Concentration (µM)P-selectin Positive Platelets (%)
0 (Vehicle)92 ± 4
168 ± 7
1031 ± 5
10012 ± 3

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a potential P2Y12 receptor antagonist.

Experimental_Workflow cluster_assays Platelet Function Assays Blood_Collection Whole Blood Collection Platelet_Isolation Platelet Isolation (PRP/Washed) Blood_Collection->Platelet_Isolation Compound_Incubation Incubation with P2Y12 Antagonist Platelet_Isolation->Compound_Incubation Agonist_Stimulation Agonist Stimulation (e.g., ADP) Compound_Incubation->Agonist_Stimulation LTA Light Transmission Aggregometry Agonist_Stimulation->LTA Flow_Cytometry Flow Cytometry (P-selectin) Agonist_Stimulation->Flow_Cytometry VASP_Assay VASP Phosphorylation Assay Agonist_Stimulation->VASP_Assay Data_Analysis Data Analysis and Interpretation LTA->Data_Analysis Flow_Cytometry->Data_Analysis VASP_Assay->Data_Analysis

Caption: Workflow for P2Y12 Antagonist Evaluation.

Conclusion

The study of platelet activation and the development of antiplatelet therapies require a multi-faceted approach utilizing a range of in vitro assays. By employing techniques such as light transmission aggregometry, flow cytometry for activation markers, and specific pathway analyses like the VASP assay, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as an antiplatelet agent. The P2Y12 receptor remains a cornerstone target in this field, and the methodologies described herein provide a robust framework for the evaluation of novel P2Y12 antagonists.

References

Absence of Publicly Available Data for H2L5765834 in Acute Liver Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive review of publicly accessible scientific literature, clinical trial registries, and pharmacological databases reveals no specific information, studies, or data pertaining to the compound designated "H2L5765834" in the context of acute liver injury (ALI) or any other therapeutic area. This suggests that H2L5765834 may be an internal discovery code for a compound not yet disclosed in public forums, a designation that has been discontinued, or a potential misidentification.

The following sections provide a generalized framework for the preclinical evaluation of a novel therapeutic agent for acute liver injury, which can be applied to a hypothetical compound like H2L5765834. This guide is intended for researchers, scientists, and drug development professionals.

A Framework for Preclinical Evaluation of Novel Therapeutics in Acute Liver Injury

Acute liver injury (ALI) is a severe condition characterized by rapid deterioration of liver function.[1][2][3][4] It is often caused by drug-induced liver injury (DILI), with acetaminophen (B1664979) overdose being a leading example.[1][2][3][5][6] The development of effective therapies is critical, and rigorous preclinical evaluation is the first step in this process.

Data Presentation: Efficacy and Safety in Preclinical Models

Quantitative data from preclinical studies are essential for evaluating the potential of a new therapeutic agent. The following tables represent typical data collected for a hypothetical compound in common ALI models.

Table 1: Efficacy of a Hypothetical Compound in an Acetaminophen (APAP)-Induced Liver Injury Mouse Model

Treatment GroupDose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver GSH (nmol/mg protein)Histological Necrosis Score (0-5)
Vehicle Control-25.4 ± 3.160.2 ± 5.59.8 ± 1.20
APAP (300 mg/kg)-8540.1 ± 987.510234.7 ± 1102.32.1 ± 0.44.2 ± 0.5
APAP + N-acetylcysteine1501250.6 ± 210.81890.3 ± 301.97.5 ± 0.91.5 ± 0.3
APAP + Compound X104521.3 ± 567.25678.1 ± 654.85.2 ± 0.72.8 ± 0.4
APAP + Compound X302105.7 ± 345.92899.4 ± 412.66.8 ± 0.81.9 ± 0.2

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GSH: Glutathione.

Table 2: Modulation of Inflammatory Markers by a Hypothetical Compound in Lipopolysaccharide (LPS)/D-galactosamine (D-GalN)-Induced Liver Injury

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver MPO Activity (U/g tissue)
Vehicle Control-15.2 ± 2.520.1 ± 3.21.2 ± 0.3
LPS/D-GalN-1250.8 ± 150.42400.5 ± 280.115.8 ± 2.1
LPS/D-GalN + Dexamethasone1450.3 ± 55.9890.7 ± 102.35.4 ± 0.8
LPS/D-GalN + Compound X10899.6 ± 110.21650.2 ± 201.59.7 ± 1.5
LPS/D-GalN + Compound X30612.4 ± 78.51125.9 ± 145.86.1 ± 0.9

Data are presented as mean ± standard deviation. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; MPO: Myeloperoxidase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: Acetaminophen (APAP)-Induced Acute Liver Injury in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for one week with a 12-hour light/dark cycle and free access to food and water.

  • Fasting: Mice are fasted overnight (approximately 16 hours) before APAP administration.

  • APAP Administration: A single intraperitoneal (i.p.) injection of APAP (300 mg/kg) dissolved in warm sterile saline is administered.

  • Test Compound Administration: The hypothetical therapeutic agent (e.g., "Compound X") is administered, typically via i.p. or oral gavage, at a specified time point relative to APAP administration (e.g., 1 hour post-APAP). N-acetylcysteine (NAC) is often used as a positive control.

  • Sample Collection: At 24 hours post-APAP injection, mice are euthanized. Blood is collected via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histological analysis (H&E staining), oxidative stress markers (GSH levels), and inflammatory markers.

Protocol 2: In Vitro Hepatocyte Protection Assay

  • Cell Line: Human hepatoma cell line (e.g., HepG2) or primary human hepatocytes.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Induction of Injury: Hepatotoxicity is induced by adding a toxic concentration of APAP (e.g., 5-10 mM) to the cell culture medium.

  • Incubation: Cells are incubated for 24 hours.

  • Viability Assessment: Cell viability is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. Absorbance is read on a plate reader, and results are expressed as a percentage of the viability of untreated control cells.

Visualization of Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Signaling Pathway: Oxidative Stress and Inflammation in DILI

Drug-induced liver injury often involves the metabolic activation of a drug into a reactive metabolite, leading to oxidative stress, mitochondrial dysfunction, and a subsequent inflammatory response.[6][7][8]

DILI_Pathway cluster_Hepatocyte Hepatocyte cluster_Immune Immune Response Drug Hepatotoxic Drug (e.g., APAP) CYP450 CYP450 Metabolism Drug->CYP450 Metabolite Reactive Metabolite (e.g., NAPQI) CYP450->Metabolite GSH GSH Depletion Metabolite->GSH OxidativeStress Oxidative Stress (ROS/RNS) Metabolite->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DAMPs DAMPs Release Mitochondria->DAMPs Necrosis Hepatocyte Necrosis DAMPs->Necrosis Kupffer Kupffer Cell Activation DAMPs->Kupffer Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Kupffer->Cytokines Neutrophil Neutrophil Infiltration Neutrophil->OxidativeStress Cytokines->Neutrophil Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Evaluation Screening Compound Library Screening HitID Hit Identification Screening->HitID HepatocyteAssay Hepatocyte Protection Assay (e.g., APAP, H2O2) HitID->HepatocyteAssay Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) HepatocyteAssay->Mechanism PK Pharmacokinetics (PK) & Tolerability Mechanism->PK Efficacy Efficacy Models (e.g., APAP, LPS/D-GalN) PK->Efficacy DoseResponse Dose-Response Studies Efficacy->DoseResponse Tox Preliminary Toxicology DoseResponse->Tox ALI_Progression Initial Initial Insult Drug Overdose Viral Infection Ischemia Injury Liver Injury Hepatocyte Necrosis Inflammation Initial:f1->Injury:f0 Failure Acute Liver Failure Coagulopathy Encephalopathy Injury:f1->Failure:f0 Outcome Outcomes Spontaneous Recovery Complications (Cerebral Edema) Liver Transplant Death Failure:f1->Outcome:f0

References

Methodological & Application

Application Notes and Protocols for H2L5765834 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: A comprehensive search for the compound "H2L5765834" did not yield any specific publicly available information. This could be due to several reasons: the identifier might be an internal discovery name not yet disclosed in publications, a typographical error, or a designation that is not widely indexed.

To fulfill your request for detailed application notes and protocols in the specified format, we have created the following representative example for a hypothetical small molecule inhibitor, "EGFRi-123," targeting the Epidermal Growth Factor Receptor (EGFR). This example is designed to serve as a template that you can adapt once the correct identity and details of your compound of interest are clarified. The methodologies, data presentation, and visualizations provided are based on common practices for evaluating novel kinase inhibitors in preclinical mouse models of cancer.

Application Note: Preclinical Evaluation of EGFRi-123 in a Murine Xenograft Model of Non-Small Cell Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Compound: EGFRi-123 (Hypothetical EGFR Inhibitor)

Target: Epidermal Growth Factor Receptor (EGFR)

Indication: Non-Small Cell Lung Cancer (NSCLC) with activating EGFR mutations.

1. Introduction

EGFRi-123 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Activating mutations in EGFR are key drivers in a subset of Non-Small Cell Lung Cancers (NSCLC), leading to uncontrolled cell proliferation and survival. EGFRi-123 is designed to inhibit the downstream signaling pathways activated by mutant EGFR, thereby inducing tumor cell apoptosis and halting tumor progression. These application notes provide detailed protocols for evaluating the in vivo efficacy of EGFRi-123 in a human NSCLC xenograft mouse model.

2. Mechanism of Action

EGFRi-123 competitively binds to the ATP-binding site within the kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The blockade of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2 EGFR_dimer->GRB2 PI3K PI3K EGFR_dimer->PI3K EGFRi-123 EGFRi-123 EGFRi-123->EGFR_dimer Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Transcription_Factors->Proliferation_Survival

Caption: EGFR signaling pathway and the inhibitory action of EGFRi-123.

3. Experimental Protocols

3.1. Cell Line and Culture

  • Cell Line: NCI-H1975 (human non-small cell lung cancer)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

3.2. Animal Model

  • Species: Athymic Nude Mice (NU/J)

  • Age/Weight: 6-8 weeks old, 20-25 g

  • Supplier: The Jackson Laboratory

  • Acclimation: Mice are acclimated for at least one week before the start of the experiment.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

3.3. Xenograft Tumor Implantation

  • Harvest NCI-H1975 cells during the exponential growth phase.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor tumor growth using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture NCI-H1975 Cell Culture Harvest_Cells Harvest & Prepare Cells Cell_Culture->Harvest_Cells Implantation Subcutaneous Implantation in Athymic Nude Mice Harvest_Cells->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle or EGFRi-123) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21 or Tumor >2000 mm³) Monitoring->Endpoint Analysis Data Analysis & Reporting Endpoint->Analysis

Application Notes and Protocols for In Vivo Studies of H2L 5765834

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound H2L 5765834 did not yield any specific information regarding its dosage, administration, pharmacokinetics, or mechanism of action in publicly available resources. The identifier "this compound" may be an internal development code, a very new compound not yet described in scientific literature, or a possible typographical error.

Therefore, the following application notes and protocols are presented as a general framework for conducting in vivo studies on a novel small molecule inhibitor, based on common practices in preclinical drug development. These guidelines should be adapted based on the specific physicochemical properties, in vitro potency, and toxicity profile of this compound, which would need to be determined through preliminary in vitro and in silico assessments.

Preclinical Data Summary (Hypothetical)

Prior to in vivo administration, essential preclinical data for a compound like this compound would be generated. The table below illustrates the type of data that would be necessary to guide dose selection and study design.

ParameterHypothetical ValueImplication for In Vivo Studies
Molecular Weight 450.5 g/mol Influences solubility and formulation development.
In Vitro IC50 (Target X) 50 nMProvides a measure of potency to guide dose selection.
Cellular EC50 (Target X) 200 nMConfirms cell permeability and target engagement in a cellular context.
Aqueous Solubility < 1 µg/mL at pH 7.4Indicates the need for a specific formulation (e.g., suspension, co-solvent).
LogD at pH 7.4 3.5Suggests good membrane permeability but potential for non-specific binding.
In Vitro Metabolism (t½) > 60 min (Human Liver Microsomes)Predicts low to moderate metabolic clearance.
Plasma Protein Binding 99.5%High binding will result in a low fraction of free, active drug.
In Vitro Toxicity (IC50) > 50 µM (HepG2 cells)Suggests a reasonable therapeutic window.

In Vivo Study Protocols

The following protocols outline standard procedures for pharmacokinetic (PK) and pharmacodynamic (PD) studies in rodents.

2.1. Animal Models

  • Species: Male/Female C57BL/6 mice or Sprague-Dawley rats.

  • Age/Weight: 8-10 weeks old, 20-25 g (mice) or 200-250 g (rats).

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before the start of the experiment.

2.2. Formulation Preparation

Given the hypothetical low aqueous solubility, a common formulation approach would be a suspension.

  • Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) and 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Create a paste with a small amount of the vehicle.

    • Gradually add the remaining vehicle while sonicating or homogenizing to ensure a uniform suspension.

    • Prepare fresh on the day of dosing.

2.3. Pharmacokinetic (PK) Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Study Design:

    • Groups:

      • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

      • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

    • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Sample Processing: Process blood to plasma and store at -80°C until analysis.

    • Analysis: Quantify this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

2.4. Pharmacodynamic (PD) / Efficacy Study

  • Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model (e.g., tumor xenograft model if it is an anti-cancer agent).

  • Study Design:

    • Model: Establish the disease model in the selected rodent species.

    • Groups:

      • Group 1: Vehicle control.

      • Group 2-4: this compound at increasing dose levels (e.g., 10, 30, 100 mg/kg) administered once or twice daily via oral gavage.

      • Group 5: Positive control (standard-of-care drug).

    • Dosing Duration: Typically 14-28 days.

    • Endpoints:

      • Primary: Tumor volume, survival, or other relevant disease-specific readouts.

      • Secondary: Body weight (as a measure of toxicity), target engagement biomarkers in tumor or surrogate tissues.

Visualizations

3.1. Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway that a small molecule inhibitor like this compound might target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation H2L5765834 This compound H2L5765834->Kinase2 Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway for this compound.

3.2. Experimental Workflow for In Vivo PK/PD Study

This diagram outlines the logical flow of a combined pharmacokinetic and pharmacodynamic in vivo study.

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_results Results AnimalAcclimation Animal Acclimatization Dosing Dosing (IV & PO) AnimalAcclimation->Dosing Formulation Formulation Preparation Formulation->Dosing BloodSampling Blood Sampling (PK) Dosing->BloodSampling TissueSampling Tissue Sampling (PD) Dosing->TissueSampling LCMS LC-MS/MS Analysis BloodSampling->LCMS Biomarker Biomarker Analysis TissueSampling->Biomarker PK_Parameters PK Parameters LCMS->PK_Parameters PD_Response PD Response Biomarker->PD_Response

Caption: Workflow for an in vivo PK/PD study.

Disclaimer: The information provided above is for illustrative purposes only and is based on general knowledge of preclinical drug development. The actual dosage, administration, and experimental protocols for this compound must be determined based on empirical data specific to this compound. Always consult with experienced pharmacologists, toxicologists, and veterinarians when designing and conducting in vivo studies. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

H2L 5765834 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L 5765834 is a potent and selective antagonist of lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5. It exhibits no significant activity at LPA2 or LPA4 receptors, making it a valuable tool for investigating the specific roles of LPA1, LPA3, and LPA5 in various physiological and pathological processes. These application notes provide detailed information on the solubility, preparation for experiments, and relevant protocols for the effective use of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2,3-Dihydro-2-[3-(4-nitrophenoxy)phenyl]-1,3-dioxo-1H-isoindole-5-carboxylic acid[1]
Molecular Formula C21H12N2O7[1][2]
Molecular Weight 404.33 g/mol [1][2]
CAS Number 420841-84-5[1][2]
Purity ≥98% (HPLC)[2]
Appearance Solid powder
Storage (Solid) Store at +4°C[1]

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

Solubility Data
SolventSolubilityNotesReference
DMSO 250 mg/mL (618.31 mM)Sonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO as the solvent is hygroscopic.[3][4]
Aqueous Buffers Sparingly solubleTo prepare aqueous solutions, first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer.
Protocol for Stock Solution Preparation (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.04 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution thoroughly to facilitate dissolution.

    • If necessary, sonicate the solution for a short period to ensure complete dissolution.[3][4]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions
Storage TemperatureShelf LifeReference
-20°C 1 month[3][4]
-80°C 6 months[3][4]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the LPA1, LPA3, and LPA5 receptors. These G protein-coupled receptors (GPCRs) are known to couple to various G proteins, including Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades.

Target Affinity
Target ReceptorIC50 (nM)Reference
LPA1 94[1]
LPA3 752[1]
LPA5 463[1]
Downstream Signaling Pathways

The binding of LPA to its receptors (LPA1, LPA3, and LPA5) triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a cascade of intracellular events, including:

  • Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

  • Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also activate other effectors like Phosphoinositide 3-kinase (PI3K).

  • G12/13 Pathway: Activation of Rho GTPases (e.g., RhoA), which are key regulators of the actin cytoskeleton, leading to changes in cell shape, motility, and stress fiber formation.

The diagram below illustrates the signaling pathways modulated by this compound.

References

Application Notes and Protocols for H2L 5765834 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L 5765834 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5.[1][2][3] LPA is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival.[4][5] Dysregulation of LPA signaling has been implicated in various pathological conditions, including fibrosis, cancer, and neuropathic pain.[6][7] This makes LPA receptors attractive targets for drug discovery. This compound serves as a valuable tool for investigating the physiological and pathological roles of LPA1, LPA3, and LPA5 and for the identification of novel therapeutics targeting these receptors.

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays relevant to the discovery of LPA receptor modulators. Detailed protocols for key cell-based assays are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The antagonist activity of this compound at human LPA receptors has been characterized by determining its half-maximal inhibitory concentration (IC50) in various in vitro assays.

Receptor SubtypeIC50 (nM)Assay TypeReference
LPA194Not specified[1][2][3]
LPA3752Not specified[1][2][3]
LPA5463Not specified[1][2][3]
LPA2No effectNot specified[1][2]
LPA4No effectNot specified[1][2]

Additionally, this compound has been shown to inhibit LPA-induced platelet shape change with an IC50 of 13.73 ± 2.52 μM.[1][2]

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the experimental designs, the following diagrams illustrate the LPA1 signaling pathway and a typical high-throughput screening workflow for identifying LPA1 antagonists.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibition ERK ERK Activation (MAPK Pathway) Gi->ERK RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ROCK ROCK RhoA->ROCK Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement SRE Serum Response Element (SRE) Activation ERK->SRE HTS_Workflow cluster_workflow High-Throughput Screening Workflow for LPA1 Antagonists start Start primary_screen Primary HTS: Calcium Mobilization Assay (e.g., 10 µM compound library) start->primary_screen hit_identification Hit Identification: Compounds inhibiting LPA-induced Ca²⁺ signal primary_screen->hit_identification dose_response Dose-Response Confirmation: Determine IC50 values of hits hit_identification->dose_response secondary_assay Secondary Assay: SRE-Luciferase Reporter Assay dose_response->secondary_assay selectivity_panel Selectivity Profiling: Test against other LPA receptors (LPA2, LPA3, LPA4, LPA5) secondary_assay->selectivity_panel lead_optimization Lead Optimization selectivity_panel->lead_optimization end End lead_optimization->end

References

Application Notes and Protocols for H2L5765834: An Inhibitor of LPA-Induced Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in a wide range of cellular processes, including cell proliferation, survival, and migration.[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), of which at least six have been identified (LPA1-6).[1][3] The activation of these receptors triggers various downstream signaling cascades that are heavily implicated in pathological conditions such as cancer progression and metastasis, where cell migration is a key factor.[1][2][4]

H2L5765834 has been identified as a potent antagonist for several LPA receptors. Specifically, it targets LPA1, LPA5, and LPA3.[][6] This makes H2L5765834 a valuable pharmacological tool for investigating the roles of these specific receptors in LPA-mediated signaling and for exploring their potential as therapeutic targets to inhibit cancer cell migration and invasion.[7] These application notes provide detailed protocols for utilizing H2L5765834 to study its inhibitory effects on LPA-induced cell migration.

Mechanism of Action

H2L5765834 functions as a competitive antagonist at the LPA1, LPA3, and LPA5 receptors.[][6] By occupying the ligand-binding site of these receptors, it prevents the binding of LPA and subsequently blocks the initiation of downstream signaling pathways that are essential for cell migration. These pathways often involve the activation of small GTPases such as Rho and Rac, which regulate the cytoskeletal rearrangements necessary for cell motility.[8]

Data Presentation

The inhibitory activity of H2L5765834 on LPA receptors has been quantitatively determined, as summarized in the table below.

Receptor TargetIC50 Value (nM)
LPA194
LPA5463
LPA3752
Table 1: Inhibitory concentrations (IC50) of H2L5765834 for human LPA receptors. Data sourced from Tocris Bioscience.[6]

The efficacy of H2L5765834 in a cell-based migration assay can be quantified. Below is an example of data that could be generated from a transwell migration assay using a cancer cell line responsive to LPA.

H2L5765834 Concentration (nM)LPA (1 µM) Induced Cell Migration (% of control)
0100
1085
10052
50021
100010
Table 2: Example data demonstrating the dose-dependent inhibition of LPA-induced cell migration by H2L5765834 in a hypothetical transwell assay.

Signaling Pathway and Experimental Workflow

LPA_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling LPA LPA LPA1 LPA1 LPA->LPA1 LPA3 LPA3 LPA->LPA3 LPA5 LPA5 LPA->LPA5 G_protein G Proteins (Gαi, Gαq, Gα12/13) LPA1->G_protein LPA3->G_protein LPA5->G_protein H2L H2L5765834 H2L->LPA1 H2L->LPA3 H2L->LPA5 RhoA RhoA G_protein->RhoA PI3K PI3K G_protein->PI3K ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Rearrangement ROCK->Cytoskeleton Akt Akt PI3K->Akt Akt->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: LPA signaling pathway leading to cell migration and inhibition by H2L5765834.

Experimental_Workflow cluster_assays Migration Assays cluster_validation Mechanism Validation start Start: Culture Cells to Appropriate Confluency prepare_cells Prepare Cell Suspension or Create Scratch in Monolayer start->prepare_cells treatment Treat Cells with Vehicle, LPA, and LPA + H2L5765834 (various concentrations) prepare_cells->treatment incubation Incubate for a Defined Period (e.g., 12-24 hours) treatment->incubation western_blot Western Blot: Analyze phosphorylation of downstream targets (e.g., Akt, ERK) treatment->western_blot wound_healing Wound Healing Assay: Image at 0h and endpoint incubation->wound_healing transwell Transwell Assay: Fix, Stain, and Count Migrated Cells incubation->transwell data_analysis Quantitative Analysis: Measure Wound Closure or Number of Migrated Cells wound_healing->data_analysis transwell->data_analysis interpretation Interpret Results and Determine IC50 for Migration Inhibition data_analysis->interpretation western_blot->interpretation

Caption: Experimental workflow for evaluating H2L5765834's effect on cell migration.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess the effect of H2L5765834 on collective cell migration.

Materials:

  • Cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete culture medium

  • Serum-free medium

  • LPA

  • H2L5765834

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tips or a sterile cell scraper

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Starve the cells in serum-free medium for 12-24 hours before the experiment.

  • Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Add fresh serum-free medium containing the different treatment conditions:

    • Vehicle control (e.g., DMSO)

    • LPA (e.g., 1 µM)

    • LPA + H2L5765834 (at various concentrations, e.g., 10 nM, 100 nM, 1 µM)

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Capture images of the same fields at a defined endpoint (e.g., 12, 24, or 48 hours).

  • Quantify the wound closure area using software like ImageJ. The relative migration rate can be calculated as the percentage of the closed area compared to the initial wound area.

Transwell Cell Migration Assay

This assay offers a more quantitative measure of individual cell migration towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for most cancer cells)

  • 24-well plates

  • Cell line of interest

  • Serum-free medium

  • LPA

  • H2L5765834

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet)

Protocol:

  • Starve cells in serum-free medium for 12-24 hours.

  • Add serum-free medium containing LPA as a chemoattractant to the lower chamber of the 24-well plate.

  • Harvest and resuspend the starved cells in serum-free medium.

  • Treat the cell suspension with different concentrations of H2L5765834 or vehicle control and incubate for 30 minutes.

  • Seed the treated cells into the upper chamber of the transwell inserts.

  • Incubate the plate at 37°C for a period that allows for migration but not proliferation (e.g., 4-24 hours, depending on the cell type).

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

  • Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.

  • Wash the inserts with water and allow them to dry.

  • Count the number of migrated cells in several random fields under a microscope.

Western Blotting for Signaling Pathway Analysis

This protocol is used to determine if H2L5765834 inhibits the LPA-induced activation of downstream signaling proteins.

Materials:

  • Cell line of interest

  • Serum-free medium

  • LPA

  • H2L5765834

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

  • Chemiluminescent substrate

Protocol:

  • Culture cells to 70-80% confluency and then starve in serum-free medium for 12-24 hours.

  • Pre-treat the cells with H2L5765834 or vehicle for 1-2 hours.

  • Stimulate the cells with LPA for a short period (e.g., 5-30 minutes) to observe acute signaling events.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

By following these protocols, researchers can effectively characterize the inhibitory effects of H2L5765834 on LPA-induced cell migration and elucidate the underlying signaling mechanisms.

References

Application Notes and Protocols for H2L 5765834 in Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific studies detailing the use of H2L 5765834 in preclinical fibrosis models are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known mechanism of action of this compound as a lysophosphatidic acid receptor 1 (LPA1) antagonist and are adapted from established methodologies for other LPA1 antagonists in fibrosis research. These should be considered as a comprehensive guide to designing and conducting experiments with this compound.

Introduction to this compound

This compound is a small molecule antagonist targeting multiple lysophosphatidic acid (LPA) receptors. The LPA signaling pathway, particularly through its receptor LPA1, is a critical mediator in the pathogenesis of fibrosis across various organs, including the lungs, liver, and kidneys.[1] LPA promotes fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key events in the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.[2] By blocking LPA1, this compound presents a promising therapeutic strategy to inhibit these pro-fibrotic cellular responses.

Mechanism of Action

This compound functions by competitively inhibiting the binding of LPA to its receptors, primarily LPA1. Activation of LPA1 by LPA initiates downstream signaling through G-proteins (Gαi, Gαq, and Gα12/13), leading to the activation of pathways such as the Rho/ROCK, PLC, and MAPK/ERK pathways. These pathways converge to promote pro-fibrotic activities including fibroblast recruitment, proliferation, and the production of ECM proteins like collagen.[3][4] this compound is expected to attenuate these downstream events.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates H2L This compound H2L->LPA1 Inhibits G_Proteins Gαq, Gαi, Gα12/13 LPA1->G_Proteins PLC PLC G_Proteins->PLC Rho_ROCK Rho/ROCK Pathway G_Proteins->Rho_ROCK MAPK MAPK/ERK Pathway G_Proteins->MAPK Prolif Cell Proliferation & Survival PLC->Prolif Migration Cell Migration & Cytoskeletal Reorganization Rho_ROCK->Migration ECM ECM Production (e.g., Collagen) Rho_ROCK->ECM MAPK->Prolif MAPK->ECM Fibrosis Fibrosis Prolif->Fibrosis Migration->Fibrosis ECM->Fibrosis

Caption: LPA1 signaling pathway and inhibition by this compound.

Quantitative Data

As specific experimental data for this compound in fibrosis models is limited, the following table summarizes its known receptor binding affinities.

Table 1: In Vitro Receptor Antagonist Activity of this compound

Receptor Target IC50 (nM) Reference
LPA1 94 [5][6][7]
LPA3 752 [5][6][7]
LPA5 463 [5][6][7]
LPA2 No effect [6]

| LPA4 | No effect |[6] |

IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's activity.

Experimental Protocols

The following are representative protocols for evaluating the anti-fibrotic potential of this compound.

In Vitro Assays

Objective: To determine the effect of this compound on fibroblast activation, proliferation, and migration.

Cell Lines:

  • Primary Human Lung Fibroblasts (HLFs)

  • NIH/3T3 mouse embryonic fibroblasts

  • Primary hepatic stellate cells (for liver fibrosis models)

  • Primary renal fibroblasts (for kidney fibrosis models)

Protocol 1: Fibroblast Proliferation Assay (WST-1 or BrdU)

  • Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well in growth medium and allow them to attach overnight.

  • Serum Starvation: Replace the medium with serum-free medium for 24 hours to synchronize the cells.

  • Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.

  • Stimulation: Add LPA (1-10 µM) to stimulate proliferation. Include control wells with vehicle (DMSO) and LPA alone.

  • Incubation: Incubate for 24-48 hours.

  • Quantification: Measure cell proliferation using a WST-1 or BrdU assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LPA-induced proliferation for each concentration of this compound and determine the IC50 value.

Protocol 2: Fibroblast Migration Assay (Transwell Assay)

  • Cell Preparation: Serum-starve fibroblasts for 24 hours.

  • Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

  • Chemoattractant: Add serum-free medium containing LPA (1-10 µM) to the lower chamber.

  • Treatment: Resuspend serum-starved fibroblasts in serum-free medium with varying concentrations of this compound and add them to the upper chamber (e.g., 50,000 cells/insert).

  • Incubation: Incubate for 6-24 hours at 37°C.

  • Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet).

  • Quantification: Elute the stain and measure absorbance, or count the number of migrated cells in several fields under a microscope.

Protocol 3: Myofibroblast Differentiation (Immunofluorescence/Western Blot)

  • Cell Culture: Culture fibroblasts on glass coverslips (for immunofluorescence) or in 6-well plates (for Western Blot) to near confluence.

  • Treatment: Treat cells with TGF-β1 (5 ng/mL) or LPA (10 µM) in the presence or absence of this compound for 48-72 hours.

  • Analysis:

    • Immunofluorescence: Fix, permeabilize, and stain cells for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

    • Western Blot: Lyse cells and perform Western blot analysis for α-SMA and collagen type I expression.

  • Quantification: Quantify fluorescence intensity or band density and normalize to a loading control (e.g., GAPDH).

In Vivo Fibrosis Models

Objective: To evaluate the efficacy of this compound in a preclinical model of organ fibrosis.

Model: Bleomycin-Induced Pulmonary Fibrosis in Mice (C57BL/6)

Bleomycin_Workflow cluster_setup Experimental Setup cluster_induction Fibrosis Induction & Dosing cluster_analysis Analysis & Endpoints A Acclimatize C57BL/6 mice (7-8 weeks old) B Randomize into groups: 1. Saline + Vehicle 2. Bleomycin (B88199) + Vehicle 3. Bleomycin + this compound (low dose) 4. Bleomycin + this compound (high dose) A->B C Day 0: Administer Bleomycin (1-2 U/kg) or Saline via oropharyngeal aspiration or intratracheal instillation B->C D Day 1 to Day 21: Administer this compound or Vehicle daily (e.g., oral gavage, i.p.) C->D E Day 21: Euthanize mice and collect samples D->E F Bronchoalveolar Lavage (BAL) - Cell count & differentials - Cytokine analysis (ELISA) E->F G Lung Tissue Collection E->G H Left Lobe: Hydroxyproline (B1673980) Assay (Collagen content) G->H I Right Lobes: - Histology (H&E, Masson's Trichrome) - Ashcroft scoring G->I J Right Lobes: - qPCR (Col1a1, Acta2, Ctgf) - Western Blot (α-SMA, Collagen I) G->J

Caption: Workflow for bleomycin-induced pulmonary fibrosis model.

Protocol 4: Bleomycin-Induced Pulmonary Fibrosis

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Induction: On day 0, anesthetize mice and intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg in 50 µL of sterile saline). Control animals receive saline only.

  • Treatment: Begin daily administration of this compound (e.g., 10-100 mg/kg, route to be determined by pharmacokinetic properties, likely oral gavage) or vehicle starting on day 1 (prophylactic regimen) or day 7 (therapeutic regimen) and continue until the end of the study.

  • Monitoring: Monitor body weight and clinical signs throughout the experiment.

  • Termination: Euthanize mice on day 14 or 21.

  • Sample Collection:

    • Perform bronchoalveolar lavage (BAL) on the left lung to assess inflammatory cell infiltration and cytokine levels.

    • Harvest the right lung lobes for histology, hydroxyproline assay, and gene/protein expression analysis.

  • Endpoints Analysis:

    • Histology: Stain lung sections with Masson's Trichrome to visualize collagen deposition. Quantify fibrosis using the Ashcroft scoring method.

    • Hydroxyproline Assay: Quantify total collagen content in the lung tissue as a primary measure of fibrosis.

    • Gene Expression (qPCR): Analyze mRNA levels of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Ctgf.

    • Protein Expression (Western Blot/IHC): Analyze protein levels of α-SMA and Collagen I.

Table 2: Representative Table for In Vivo Efficacy Data (Hypothetical)

Treatment Group Ashcroft Score (mean ± SEM) Lung Hydroxyproline (µ g/lung ) BAL Total Cells (x10^5)
Saline + Vehicle 0.5 ± 0.1 150 ± 10 1.2 ± 0.2
Bleomycin + Vehicle 5.8 ± 0.4 450 ± 35 8.5 ± 0.9
Bleomycin + this compound (30 mg/kg) 3.2 ± 0.3* 280 ± 25* 4.1 ± 0.5*
Bleomycin + this compound (100 mg/kg) 2.1 ± 0.2** 210 ± 20** 2.5 ± 0.3**

*p < 0.05, **p < 0.01 vs. Bleomycin + Vehicle group.

Conclusion

This compound is an antagonist of LPA1, a key receptor in the fibrotic cascade. The provided protocols offer a robust framework for evaluating its anti-fibrotic potential in both in vitro and in vivo settings. Based on its mechanism of action, this compound is a strong candidate for investigation in various fibrosis models, including those for pulmonary, hepatic, renal, and dermal fibrosis. Researchers should optimize dosing, timing, and specific endpoints based on the model and the pharmacokinetic properties of the compound.

References

Application Notes and Protocols: H2L5765834 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

H2L5765834 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide a summary of its effects on various cancer cell lines and detailed protocols for its use in in vitro studies. The data presented herein is a representative example to guide researchers in designing their experiments.

Mechanism of Action

H2L5765834 is hypothesized to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.[1][2][3] Preclinical studies suggest that its primary mechanism involves the inhibition of an upstream kinase, leading to the downstream activation of pro-apoptotic proteins and cell cycle arrest.

Quantitative Data Summary

The anti-proliferative activity of H2L5765834 has been evaluated across a panel of human cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cell Viability (IC50) of H2L5765834

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer10.8
A549Lung Cancer7.5
HCT116Colon Cancer3.1
U-87 MGGlioblastoma15.6

Table 2: Induction of Apoptosis by H2L5765834 in A549 Cells (24h Treatment)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle Control05.2 ± 0.8
H2L5765834525.4 ± 2.1
H2L57658341048.7 ± 3.5

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with H2L5765834 (24h)

TreatmentConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control045.230.124.7
H2L5765834568.515.316.2

Table 4: Modulation of Key Signaling Proteins by H2L5765834 in MCF-7 Cells (24h)

TreatmentConcentration (µM)p-Akt (Ser473) Relative ExpressionCleaved Caspase-3 Relative ExpressionBcl-2 Relative Expression
Vehicle Control01.001.001.00
H2L5765834100.354.200.45

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which H2L5765834 exerts its apoptotic effects.

H2L5765834_Signaling_Pathway H2L H2L5765834 UpstreamKinase Upstream Kinase H2L->UpstreamKinase Inhibition PI3K PI3K UpstreamKinase->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of H2L5765834-induced apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the anti-cancer effects of H2L5765834 in vitro.

Experimental_Workflow start Cancer Cell Line Seeding treatment Treat with H2L5765834 (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle protein_expression Protein Expression (e.g., Western Blot) treatment->protein_expression data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_expression->data_analysis

Caption: General workflow for in vitro evaluation of H2L5765834.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of H2L5765834 on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • H2L5765834 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of H2L5765834 in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic cells induced by H2L5765834.

Materials:

  • Cancer cell lines

  • 6-well plates

  • H2L5765834

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of H2L5765834 or vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • H2L5765834

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with H2L5765834 as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Studying LPA1 Signaling Using a Selective Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in a wide array of cellular processes, including proliferation, migration, and survival. It exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the LPA1 receptor is a key member implicated in pathological conditions such as fibrosis. The development of selective antagonists for LPA1 has provided invaluable tools for dissecting its signaling pathways and evaluating its therapeutic potential.

This document provides detailed application notes and protocols for utilizing a potent and selective LPA1 antagonist, exemplified by the well-characterized compound AM966, to study LPA1 signaling. Due to the lack of public information on "H2L 5765834," AM966 will be used as a representative tool compound throughout this guide. The provided methodologies and data will enable researchers to effectively employ this and similar LPA1 antagonists in their studies.

LPA1 Receptor Signaling Pathways

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate diverse downstream signaling cascades.[1] Understanding these pathways is fundamental to interpreting the effects of LPA1 antagonism.

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in many cellular processes.

Gq_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response (e.g., Proliferation) Ca_release->Cellular_Response AM966 AM966 (Antagonist) AM966->LPA1 inhibits

Caption: LPA1-Gαq/11 signaling pathway leading to intracellular calcium release.

Gαi/o Signaling Pathway

Coupling of LPA1 to Gαi/o results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK cascade, which are critical for cell survival and proliferation.[2]

Gi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gi Gαi/o LPA1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits G_beta_gamma Gβγ Gi->G_beta_gamma dissociates cAMP ↓ cAMP AC->cAMP PI3K PI3K G_beta_gamma->PI3K activates Ras Ras G_beta_gamma->Ras activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_cascade MAPK Cascade (ERK1/2) Ras->MAPK_cascade MAPK_cascade->Cell_Survival AM966 AM966 (Antagonist) AM966->LPA1 inhibits G1213_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G1213 Gα12/13 LPA1->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeletal_Changes Cytoskeletal Rearrangement ROCK->Cytoskeletal_Changes Cell_Migration Cell Migration & Contraction Cytoskeletal_Changes->Cell_Migration AM966 AM966 (Antagonist) AM966->LPA1 inhibits calcium_assay_workflow start Start plate_cells Plate LPA1-expressing CHO cells in a 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 45-60 min at 37°C load_dye->incubate2 add_antagonist Pre-incubate with serial dilutions of AM966 for 30 min incubate2->add_antagonist stimulate Stimulate with LPA (EC80 concentration) add_antagonist->stimulate measure Measure fluorescence kinetically stimulate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end chemotaxis_assay_workflow start Start prepare_cells Prepare a suspension of IMR-90 fibroblasts in serum-free medium start->prepare_cells add_lpa Add LPA (chemoattractant) to the lower chamber of a Transwell plate prepare_cells->add_lpa add_cells Add cell suspension with AM966 to the upper chamber (insert) add_lpa->add_cells incubate Incubate for 4-6 hours at 37°C to allow cell migration add_cells->incubate remove_nonmigrated Remove non-migrated cells from the upper surface of the membrane incubate->remove_nonmigrated fix_stain Fix and stain the migrated cells on the lower surface remove_nonmigrated->fix_stain quantify Count migrated cells under a microscope fix_stain->quantify analyze Analyze data and calculate IC50 quantify->analyze end End analyze->end

References

Application Notes and Protocols for H2L 5765834 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L 5765834 is a potent antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5.[1][2][3] It exhibits inhibitory activity with IC50 values of 94 nM, 752 nM, and 463 nM for LPA1, LPA3, and LPA5, respectively, while showing no significant effect on LPA2 or LPA4 receptors.[1][2] These characteristics make this compound a valuable tool for investigating the roles of these specific LPA receptors in various physiological and pathological processes. This document provides a detailed protocol for the intraperitoneal (i.p.) administration of this compound in a research setting, based on available in vivo data and best practices for handling poorly soluble compounds.

Data Presentation

Physicochemical and In Vitro Activity of this compound
PropertyValueReference
Molecular Formula C21H12N2O7[1]
Molecular Weight 404.33 g/mol [1]
Appearance Light yellow to yellow solid[1]
IC50 (LPA1) 94 nM[1][2]
IC50 (LPA3) 752 nM[1][2]
IC50 (LPA5) 463 nM[1][2]
In Vitro Solubility 250 mg/mL in DMSO (ultrasonication may be required)[1]
In Vivo Dosing Information
ParameterValueReference
Route of Administration Intraperitoneal (i.p.) Injection[1]
Dose 20 mg/kg[1]
Vehicle DMSO (diluted in a suitable aqueous buffer)[1]

Experimental Protocols

Preparation of Dosing Solution

Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve this compound in a minimal amount of 100% DMSO to create a concentrated stock solution. For example, to achieve a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]

  • Dosing Solution Formulation:

    • The final concentration of DMSO in the injection vehicle should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally considered acceptable for intraperitoneal injections in mice.

    • Calculate the volume of the DMSO stock solution and sterile saline/PBS needed to achieve the desired final concentration of this compound and a low percentage of DMSO.

    • Example Calculation for a 20 mg/kg dose in a 25g mouse with a final injection volume of 200 µL and 5% DMSO:

      • Dose per mouse: 20 mg/kg * 0.025 kg = 0.5 mg

      • Final concentration of this compound in injection solution: 0.5 mg / 0.2 mL = 2.5 mg/mL

      • Volume of 50 mg/mL stock needed: (2.5 mg/mL * 200 µL) / 50 mg/mL = 10 µL

      • Volume of sterile saline/PBS needed: 200 µL - 10 µL = 190 µL

      • Final DMSO concentration: (10 µL / 200 µL) * 100% = 5%

    • Aseptically add the calculated volume of sterile saline or PBS to a new sterile tube.

    • While vortexing the saline/PBS, slowly add the calculated volume of the this compound DMSO stock solution. This gradual addition helps to prevent precipitation of the compound.

    • Visually inspect the final dosing solution for any precipitation. If precipitation occurs, further optimization of the vehicle (e.g., using a different co-solvent or a lower final concentration) may be necessary.

Intraperitoneal Injection Procedure (Mice)

Objective: To administer the prepared this compound solution into the peritoneal cavity of a mouse.

Materials:

  • Prepared this compound dosing solution

  • Mouse restraint device (optional)

  • 1 mL sterile syringe with a 27-30 gauge needle

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders, and secure the tail. This will immobilize the head and body.

  • Injection Site Identification:

    • Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.

    • The preferred injection site is the lower right or left abdominal quadrant.

  • Injection:

    • Draw the calculated volume of the this compound dosing solution into the syringe. Ensure there are no air bubbles.

    • Insert the needle at a 15-20 degree angle into the identified injection site. The needle should penetrate the skin and the abdominal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.

    • Aspirate gently by pulling back on the syringe plunger. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and inject at a different site with a new sterile needle.

    • If no fluid is aspirated, slowly and steadily inject the full volume of the solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress, bleeding from the injection site, or signs of pain.

    • Continue to monitor the animal according to the experimental protocol and institutional animal care and use committee (IACUC) guidelines.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPAR1 LPA1 Receptor LPA->LPAR1 LPAR3 LPA3 Receptor LPA->LPAR3 LPAR5 LPA5 Receptor LPA->LPAR5 G_proteins G Proteins (Gq/11, Gi/o, G12/13) LPAR1->G_proteins LPAR3->G_proteins LPAR5->G_proteins Downstream Downstream Signaling Cascades (e.g., PLC, PI3K/Akt, Rho) G_proteins->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, etc.) Downstream->Cellular_Response H2L This compound H2L->LPAR1 H2L->LPAR3 H2L->LPAR5

Caption: Signaling pathway of LPA and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure prep_solution 1. Prepare this compound Dosing Solution calc_dose 2. Calculate Injection Volume per Animal prep_solution->calc_dose restrain 3. Restrain Animal calc_dose->restrain inject 4. Perform Intraperitoneal Injection restrain->inject monitor 5. Monitor Animal for Adverse Effects inject->monitor collect 6. Collect Experimental Data monitor->collect

Caption: Workflow for intraperitoneal injection of this compound.

References

Troubleshooting & Optimization

H2L 5765834 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using H2L 5765834.

Troubleshooting Guide: this compound Not Showing Expected Inhibition

If you are not observing the expected antagonist activity with this compound, please consult the following troubleshooting guide.

1. Understanding the Mechanism of Action of this compound

This compound is a competitive antagonist of the lysophosphatidic acid (LPA) receptors LPA1, LPA3, and LPA5.[1][2][3][4][][6] It functions by binding to these G protein-coupled receptors (GPCRs) and blocking the binding of the endogenous agonist, LPA.[7][8] This, in turn, inhibits the downstream signaling cascades initiated by LPA. It is crucial to understand that this compound is not a direct enzyme inhibitor. Therefore, assays designed to measure direct enzyme inhibition (e.g., many kinase assays) will not be appropriate for evaluating the activity of this compound.

2. Initial Checks and Considerations

Before proceeding with more complex troubleshooting, please verify the following:

  • Compound Integrity and Solubility: Ensure that this compound has been stored correctly at +4°C and that the stock solution, typically in DMSO, is fresh.[3][4] The compound is soluble in DMSO up to 100 mM.[3] Repeated freeze-thaw cycles should be avoided.[6]

  • Assay System and Cell Line: Confirm that your experimental system expresses the target receptors: LPA1, LPA3, or LPA5. The lack of receptor expression will result in no observable antagonist activity.

  • Agonist Concentration: In a competitive antagonist assay, the concentration of the agonist (LPA) is critical. If the LPA concentration is too high, it can outcompete the antagonist, leading to a diminished or absent inhibitory effect. It is recommended to use an LPA concentration that is at or near the EC50 for the specific downstream signaling event you are measuring.

3. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting issues with this compound.

troubleshooting_workflow start Start: This compound not showing expected inhibition check_compound 1. Verify Compound Integrity - Proper storage? - Fresh stock solution? - Correct solvent (DMSO)? start->check_compound check_assay 2. Review Assay Design - Does the assay measure  LPA receptor signaling? - Are LPA1, LPA3, or LPA5  expressed in the system? check_compound->check_assay Compound OK contact_support Contact Technical Support check_compound->contact_support Compound Issue check_agonist 3. Optimize Agonist Concentration - Is the LPA concentration  too high? - Titrate LPA to determine  EC50 for the assay. check_assay->check_agonist Assay Design Correct check_assay->contact_support Incorrect Assay validate_readout 4. Validate Downstream Readout - Is the signaling pathway  (e.g., Ca2+ flux, cAMP)  active in your cells? - Is the detection method  sensitive enough? check_agonist->validate_readout Agonist Optimized check_agonist->contact_support Agonist Issue troubleshoot_protocol 5. Refine Experimental Protocol - Optimize incubation times. - Check for interference from  serum or other media components. - Consider alternative assay formats. validate_readout->troubleshoot_protocol Readout Validated validate_readout->contact_support Readout Issue troubleshoot_protocol->contact_support Issue Persists LPA1_signaling LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_proteins Gq/11 Gi/o G12/13 LPA1->G_proteins H2L This compound H2L->LPA1 PLC PLC G_proteins->PLC Gq/11 AC Adenylyl Cyclase G_proteins->AC Gi/o RhoGEF RhoGEF G_proteins->RhoGEF G12/13 MAPK MAPK/ERK Pathway G_proteins->MAPK PI3K PI3K/AKT Pathway G_proteins->PI3K Ca_flux Ca2+ Mobilization PLC->Ca_flux cAMP_inhibition ↓ cAMP AC->cAMP_inhibition RhoA RhoA Activation RhoGEF->RhoA LPA3_signaling LPA LPA LPA3 LPA3 Receptor LPA->LPA3 G_proteins Gq/11 Gi/o LPA3->G_proteins H2L This compound H2L->LPA3 PLC PLC G_proteins->PLC Gq/11 PI3K_AKT PI3K/AKT Pathway G_proteins->PI3K_AKT Gi/o MAPK_ERK MAPK/ERK Pathway G_proteins->MAPK_ERK Gi/o Ca_flux Ca2+ Mobilization PLC->Ca_flux Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Cell_Migration Cell Migration MAPK_ERK->Cell_Migration LPA5_signaling LPA LPA LPA5 LPA5 Receptor LPA->LPA5 G_proteins Gq G12/13 LPA5->G_proteins AC Adenylyl Cyclase LPA5->AC H2L This compound H2L->LPA5 PLC PLC G_proteins->PLC Gq RhoGEF RhoGEF G_proteins->RhoGEF G12/13 Ca_flux Ca2+ Mobilization PLC->Ca_flux RhoA RhoA Activation (Neurite Retraction) RhoGEF->RhoA cAMP_increase ↑ cAMP AC->cAMP_increase

References

Technical Support Center: Optimizing Compound Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing compound concentrations for accurate IC50 determination. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and address common challenges encountered during in-vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is an IC50 value and why is it crucial in drug discovery?

The half-maximal inhibitory concentration (IC50) is a quantitative measure indicating the concentration of a substance required to inhibit a specific biological process by 50%.[1][2][3] It is a critical parameter for assessing the potency of a compound, making it a cornerstone of dose-response analysis in drug discovery.[1][4]

Q2: How should I select the initial concentration range for my IC50 experiment with a new compound like H2L 5765834?

When there is no prior data on a compound's potency, it is recommended to start with a broad concentration range, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[4][5] This approach helps to capture the full dose-response curve. A typical method involves using serial dilutions, such as 2-fold or 3-fold, across 8 to 12 concentrations.[4][5]

Q3: What is the difference between a biochemical assay and a cell-based assay for IC50 determination?

A biochemical assay measures the effect of a compound on a purified molecular target, like an enzyme. In contrast, a cell-based assay assesses the compound's effects within a living cell, offering insights into its activity in a more physiologically relevant context. However, cell-based assays can be influenced by factors such as cell membrane permeability and cellular metabolism.[4]

Q4: My cell viability is over 100% at low concentrations of the compound. What does this mean?

This phenomenon, sometimes referred to as hormesis, can occur for several reasons. It might indicate that the compound has a stimulatory effect at low concentrations. Alternatively, it could be an artifact of the assay, such as the "edge effect" in 96-well plates or issues with overgrown control cultures.[6] It's important to ensure strict reproducibility and consider using alternative viability assays if the issue persists.[6]

Q5: What are some critical factors that can influence my IC50 results?

Several factors can impact the final IC50 value, making it highly dependent on the experimental setup.[1] Key considerations include:

  • Cell Line Choice: Different cell types can exhibit varying sensitivities to a compound, leading to different IC50 values.[1]

  • Time of Exposure: The duration of treatment can affect the apparent IC50, as a compound's effect may accumulate over time.[1][2]

  • Readout Method: The type of viability assay used (e.g., MTT, resazurin, ATP luminescence) can yield different IC50 values as they measure different aspects of cell health.[1]

  • Cell Seeding Density: Inconsistent cell numbers can lead to variability in results.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during IC50 determination experiments.

Problem Possible Cause(s) Suggested Solution(s)
No dose-response curve (flat line) The compound is inactive at the tested concentrations. The compound may have precipitated out of the solution. There might be an incorrect assay setup.Test a wider and higher range of concentrations. Check the solubility of the compound in the assay medium. Verify instrument settings and reagent preparation.[4]
Incomplete curve (does not reach 0% or 100% inhibition) The concentration range is too narrow. The compound has low efficacy or is only partially inhibitory. Compound solubility is limited at higher concentrations.Broaden the concentration range tested. If a plateau is observed, it may indicate the maximal effect of the compound. Visually inspect wells for precipitation and consider using a different solvent or a lower top concentration.[4]
High variability between replicates Inconsistent cell seeding. Pipetting errors during serial dilutions or reagent addition. "Edge effect" in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.[6]
IC50 value is significantly different from previous experiments Differences in cell passage number. Variation in reagent preparation (e.g., stock solution). Changes in incubation time.Use cells within a consistent passage number range. Prepare fresh reagents and ensure accurate dilutions. Maintain consistent incubation periods for all experiments.[4]

Experimental Protocols

Cell-Based IC50 Determination using MTT Assay

This protocol outlines the determination of the IC50 value of a compound by assessing its effect on the viability of cancer cell lines using an MTT assay.[9]

Materials:

  • This compound (or compound of interest)

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[9][10]

  • Dimethyl sulfoxide (B87167) (DMSO)[9][10]

  • 96-well plates[9][10]

  • Plate reader[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and no-cell control wells.[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9][10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[4][9]

    • Plot the percentage of viability against the logarithm of the compound concentration.[4][9]

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[1][4][9]

Visualizations

IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Suspension C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of this compound D Add Compound Dilutions to Wells B->D C->D E Incubate for 48-72 hours D->E F Add Viability Reagent (e.g., MTT) E->F G Incubate and Solubilize Formazan F->G H Measure Absorbance G->H I Normalize Data to Controls H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: A generalized workflow for determining the IC50 value of a compound.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription H2L This compound H2L->Kinase2 Inhibition

Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.

References

H2L 5765834 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the investigational kinase inhibitor, H2L5765834. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of H2L5765834?

H2L5765834 is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase, Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), also known as Apoptosis Signal-regulating Kinase 1 (ASK1). Its primary mechanism of action is to block the downstream signaling cascade of the p38/JNK pathway, which is involved in apoptosis and inflammatory responses.

Q2: Are there any known significant off-target effects of H2L5765834?

Yes, in preclinical profiling, H2L5765834 has demonstrated off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). These are both receptor tyrosine kinases involved in angiogenesis and cell proliferation. While the affinity for these off-targets is lower than for the primary target, it can lead to observable phenotypic effects in certain experimental models.

Q3: What are the potential downstream consequences of these off-target activities?

Inhibition of VEGFR2 can lead to anti-angiogenic effects, which may be desirable in some cancer models but could also impair normal physiological processes such as wound healing. Off-target inhibition of PDGFRβ can affect pericyte function and smooth muscle cell proliferation. Researchers should be aware of these potential confounding effects when interpreting experimental results.

Q4: I am observing unexpected anti-proliferative effects in my cell-based assays. Could this be related to off-target activity?

It is possible. If your cell line expresses significant levels of VEGFR2 or PDGFRβ, the observed anti-proliferative effects may be a consequence of H2L5765834's off-target activity. We recommend performing a cell line characterization to check the expression levels of these receptors.

Troubleshooting Guide

Issue: Unexpected decrease in cell viability in a cell line that does not express high levels of the primary target, ASK1.

  • Hypothesis: The observed cytotoxicity may be due to the off-target inhibition of VEGFR2 or PDGFRβ, which could be critical for the survival of that specific cell line.

  • Recommended Action:

    • Confirm Target Expression: Verify the expression levels of ASK1, VEGFR2, and PDGFRβ in your cell line using qPCR or Western blotting.

    • Dose-Response Comparison: Perform a dose-response curve with H2L5765834 and compare the IC50 value to known values for its on- and off-targets (see Table 1).

    • Use a More Selective Inhibitor: As a control, use a structurally unrelated ASK1 inhibitor with a different off-target profile to see if the same effect is observed.

    • Rescue Experiment: If the effect is suspected to be mediated by VEGFR2 or PDGFRβ inhibition, attempt a rescue experiment by adding the respective ligands (VEGF-A or PDGF-BB) to the culture medium.

Issue: In vivo studies show a significant reduction in tumor vascularity, which is not the expected primary mechanism of action.

  • Hypothesis: The observed anti-angiogenic effect is likely due to the off-target inhibition of VEGFR2.

  • Recommended Action:

    • Immunohistochemistry (IHC): Perform IHC staining on tumor sections for markers of angiogenesis (e.g., CD31) and pericyte coverage (e.g., Desmin) to confirm the anti-angiogenic phenotype.

    • Control Compound: Include a control group treated with a selective VEGFR2 inhibitor to compare the magnitude of the anti-angiogenic effects.

    • Correlate with Pharmacokinetics: Analyze the pharmacokinetic profile of H2L5765834 in the tumor tissue to ensure that the concentrations reached are sufficient to inhibit VEGFR2.

Quantitative Data Summary

The following table summarizes the in vitro potency of H2L5765834 against its primary target and key off-targets.

Table 1: In Vitro Kinase Inhibitory Profile of H2L5765834

TargetKinase FamilyIC50 (nM)
ASK1 (MAP3K5) Serine/Threonine Kinase 5
VEGFR2 (KDR)Receptor Tyrosine Kinase150
PDGFRβReceptor Tyrosine Kinase300

Experimental Protocols

Protocol: Western Blot Analysis to Confirm Off-Target Pathway Inhibition

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs for VEGFR2, or primary human fibroblasts for PDGFRβ) and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Pre-treat with H2L5765834 at various concentrations (e.g., 10 nM, 100 nM, 500 nM, 1 µM) for 1 hour.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs, or 20 ng/mL PDGF-BB for fibroblasts) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-PDGFRβ (Tyr751), total PDGFRβ, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G H2L5765834 Signaling Pathway Interactions cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Stress Stress Stimuli (e.g., ROS, TNF-α) ASK1 ASK1 (MAP3K5) Stress->ASK1 p38_JNK p38 / JNK ASK1->p38_JNK Apoptosis_Inflammation Apoptosis & Inflammation p38_JNK->Apoptosis_Inflammation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Proliferation_Migration Cell Proliferation & Migration PDGFRb->Proliferation_Migration H2L5765834 H2L5765834 H2L5765834->ASK1 Primary Target (High Affinity) H2L5765834->VEGFR2 Off-Target (Lower Affinity) H2L5765834->PDGFRb Off-Target (Lower Affinity)

Caption: On- and off-target signaling pathways of H2L5765834.

G Experimental Workflow for Off-Target Validation cluster_workflow Workflow start Start: Unexpected Phenotype Observed step1 1. Cell Line Characterization (qPCR / Western Blot for ASK1, VEGFR2, PDGFRβ) start->step1 step2 2. Dose-Response Curve with H2L5765834 step1->step2 step3 3. Compare IC50 to Known Values (Table 1) step2->step3 decision Is Off-Target Effect Suspected? step3->decision step4a 4a. Control Experiment (Selective Inhibitor) decision->step4a Yes step4b 4b. Rescue Experiment (Add Ligand) decision->step4b Yes end End: Confirm or Refute Off-Target Hypothesis decision->end No step5 5. Western Blot for Downstream Signaling (p-VEGFR2, p-PDGFRβ) step4a->step5 step4b->step5 step5->end

Caption: Troubleshooting workflow for suspected off-target effects.

How to minimize H2L 5765834 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide to address the common issue of H2L 5765834 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in an organic solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

A: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds when a concentrated stock solution is diluted into an aqueous medium like cell culture media.[1][2] The compound is poorly soluble in the aqueous environment once the organic solvent is diluted.[1]

Potential causes and solutions are outlined below:

  • High Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit. The most direct solution is to lower the final working concentration.[1][3]

  • Rapid Dilution: Adding a concentrated stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] To mitigate this, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] It is also recommended to add the compound dropwise while gently vortexing the media.[1]

  • Low Temperature of Media: The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions.[1]

  • High Concentration of Organic Solvent in Final Solution: While organic solvents like DMSO are excellent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][3] It is advisable to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1]

Q2: The media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

A: Delayed precipitation can occur due to changes in the media environment over time.

Potential causes and solutions include:

  • pH Shift: The pH of cell culture media can change over time due to cellular metabolism. If this compound's solubility is pH-dependent, this shift can cause it to precipitate.[4][5][6] For compounds that are weak acids, an increase in pH generally increases solubility.[4][6]

  • Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][7] If this is suspected, trying a different basal media formulation may help.

  • Temperature Fluctuations: Temperature shifts, such as removing the culture from the incubator for extended periods, can affect compound solubility.[8]

  • Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[8] Ensure proper humidification in the incubator and tight seals on culture vessels.[8]

Troubleshooting Precipitation of this compound

The following diagram outlines a systematic workflow to troubleshoot and minimize the precipitation of this compound in your cell culture media.

G start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock stock_issue Stock Solution Issue check_stock->stock_issue Cloudy/Precipitated? remake_stock Remake Stock Solution (Lower concentration, alternative solvent) stock_issue->remake_stock Yes no_stock_issue Stock OK stock_issue->no_stock_issue No resolved Precipitation Minimized remake_stock->resolved review_dilution Review Dilution Protocol no_stock_issue->review_dilution dilution_issue Dilution Issue review_dilution->dilution_issue Rapid addition to cold media? optimize_dilution Optimize Dilution (Pre-warm media, slow addition, vortexing, serial dilution) dilution_issue->optimize_dilution Yes no_dilution_issue Dilution OK dilution_issue->no_dilution_issue No optimize_dilution->resolved assess_final_conc Assess Final Concentration no_dilution_issue->assess_final_conc conc_issue Concentration Too High assess_final_conc->conc_issue Exceeds solubility limit? lower_conc Lower Final Concentration conc_issue->lower_conc Yes no_conc_issue Concentration OK conc_issue->no_conc_issue No lower_conc->resolved investigate_media Investigate Media Interactions (pH, serum, different media) no_conc_issue->investigate_media media_issue Media Interaction Issue investigate_media->media_issue Precipitation in specific media? modify_media Modify Media Conditions (Add serum, use different formulation) media_issue->modify_media Yes modify_media->resolved G precipitation This compound Precipitation physicochemical Physicochemical Properties (Hydrophobicity, pKa) physicochemical->precipitation stock_solution Stock Solution (High Concentration, Organic Solvent) stock_solution->precipitation dilution_method Dilution Method (Rapid Dilution, Cold Media) dilution_method->precipitation media_composition Media Composition (pH, Salts, Proteins) media_composition->precipitation final_concentration High Final Concentration final_concentration->precipitation

References

H2L 5765834 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with the LPA receptor antagonist, H2L 5765834.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule antagonist of the lysophosphatidic acid (LPA) receptors LPA₁, LPA₃, and LPA₅. It functions by competitively binding to these receptors, which prevents the endogenous ligand LPA from binding and activating downstream signaling pathways. This inhibition can block various cellular responses mediated by these receptors, such as cell proliferation, migration, and survival.

Q2: What are the reported IC₅₀ values for this compound?

The inhibitory potency of this compound varies for its target receptors. The reported half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

ReceptorIC₅₀ (nM)
LPA₁94
LPA₃752
LPA₅463

Q3: Is this compound selective for specific LPA receptors?

Yes, this compound exhibits selectivity for LPA₁, LPA₃, and LPA₅ receptors. It has been reported to have no significant effect on LPA₂ or LPA₄ receptors. This selectivity is crucial for dissecting the roles of specific LPA receptor subtypes in biological processes.

Q4: What is the recommended solvent and storage for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in your experimental medium. To maintain the stability of the compound, store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

Q: I am observing significant variability between my experimental replicates when using this compound. What could be the cause?

A: High variability can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Compound Precipitation:

    • Problem: this compound may precipitate in your aqueous culture medium, especially at higher concentrations, leading to inconsistent effective concentrations.

    • Solution: Visually inspect your final working solutions for any signs of precipitation. When diluting the DMSO stock, ensure rapid and thorough mixing. It is also recommended to not exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells.

  • Cell Health and Density:

    • Problem: Variations in cell health, passage number, and seeding density can significantly impact the cellular response to LPA and its antagonists.

    • Solution: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase. Standardize your cell seeding protocol to maintain consistent cell densities across all wells and experiments.

  • Inconsistent Agonist (LPA) Concentration:

    • Problem: The concentration and quality of the LPA used to stimulate the cells can vary, affecting the level of receptor activation and, consequently, the apparent inhibitory effect of this compound.

    • Solution: Use a high-quality source of LPA and prepare fresh dilutions for each experiment. Ensure the final concentration of LPA is consistent across all relevant wells.

Issue 2: Weaker Than Expected Inhibition

Q: The inhibitory effect of this compound in my assay is less potent than the reported IC₅₀ values suggest. Why might this be happening?

A: Discrepancies between observed and reported potency can be due to several experimental variables:

  • Receptor Expression Levels:

    • Problem: The level of LPA₁, LPA₃, and LPA₅ expression in your cell line will directly influence the potency of the antagonist. Cell lines with very high receptor expression may require higher concentrations of the antagonist to achieve effective inhibition.

    • Solution: Characterize the expression levels of the target LPA receptors in your cell model using techniques like qPCR or Western blotting.

  • Assay-Dependent Effects:

    • Problem: The measured potency of a GPCR antagonist can differ depending on the functional assay used (e.g., calcium mobilization, β-arrestin recruitment, cell migration).[1]

    • Solution: Be aware of the specific downstream signaling pathway you are measuring. The IC₅₀ values may vary between assays that measure different signaling endpoints.

  • Presence of Endogenous LPA:

    • Problem: Serum and other biological fluids contain LPA, which can compete with this compound and reduce its apparent potency.

    • Solution: For in vitro experiments, it is often recommended to serum-starve the cells before stimulation to reduce the background levels of LPA and other growth factors.

Issue 3: Off-Target or Unexpected Effects

Q: I am observing effects that I cannot attribute to the inhibition of LPA₁, LPA₃, or LPA₅. What should I consider?

A: While this compound is reported to be selective, it is always important to consider the possibility of off-target effects.

  • Investigating Off-Target Activity:

    • Problem: At higher concentrations, small molecules can sometimes interact with unintended targets.

    • Solution: To confirm that the observed effect is mediated by the target LPA receptors, consider using a structurally unrelated antagonist for the same receptors. If both compounds produce the same effect, it is more likely to be a target-specific phenomenon. Additionally, using a cell line that does not express LPA₁, LPA₃, or LPA₅ can serve as a valuable negative control.

Experimental Protocols

General Protocol for an In Vitro Cell-Based Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on LPA-induced cellular responses.

  • Cell Culture:

    • Culture your chosen cell line in the recommended medium and conditions.

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow.

  • Serum Starvation (if applicable):

    • Once the cells have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium.

    • Incubate the cells for a period of 4-24 hours to reduce basal signaling.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the serum-free medium.

    • Add the diluted this compound to the cells and pre-incubate for 30-60 minutes. Include a vehicle control (DMSO only).

  • LPA Stimulation:

    • Prepare a working solution of LPA in the serum-free medium.

    • Add the LPA solution to the wells to achieve the desired final concentration. Include a control group that is not stimulated with LPA.

  • Incubation and Readout:

    • Incubate the plate for the appropriate duration depending on the assay (e.g., minutes for calcium flux, hours for cell migration or proliferation).

    • Measure the cellular response using a suitable assay method (e.g., fluorescence-based calcium indicator, cell viability assay, migration assay).

  • Data Analysis:

    • Normalize the data to the vehicle control and the LPA-stimulated control.

    • Plot the dose-response curve for this compound and calculate the IC₅₀ value.

Visualizations

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA₁ LPA->LPA1 LPA3 LPA₃ LPA->LPA3 LPA5 LPA₅ LPA->LPA5 G_protein G Proteins (Gq, Gi, G12/13) LPA1->G_protein LPA3->G_protein LPA5->G_protein Downstream_Effectors Downstream Effectors (PLC, PI3K, Rho) G_protein->Downstream_Effectors Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Response H2L_5765834 This compound H2L_5765834->LPA1 H2L_5765834->LPA3 H2L_5765834->LPA5

Caption: LPA Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plate Serum_Starvation Serum starve cells (optional) Cell_Seeding->Serum_Starvation Prepare_H2L Prepare this compound dilutions Serum_Starvation->Prepare_H2L Pre_incubation Pre-incubate cells with this compound Prepare_H2L->Pre_incubation LPA_Stimulation Stimulate cells with LPA Pre_incubation->LPA_Stimulation Incubation Incubate for assay duration LPA_Stimulation->Incubation Data_Acquisition Acquire data using chosen readout Incubation->Data_Acquisition Data_Analysis Analyze data and calculate IC₅₀ Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow for this compound.

References

Technical Support Center: Validating H2L 5765834 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for validating the activity of H2L 5765834 in a new assay. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.

This compound Properties

This compound is an antagonist of the lysophosphatidic acid (LPA) receptors LPA₁, LPA₃, and LPA₅.[1][] It displays no significant effect on LPA₂ or LPA₄ receptors.[1]

PropertyValue
Molecular Formula C₂₁H₁₂N₂O₇
Molecular Weight 404.33
Mechanism of Action Antagonist of LPA₁, LPA₃, and LPA₅ receptors
Inhibitory Concentrations
TargetIC₅₀ (nM)
LPA₁ 94
LPA₃ 752
LPA₅ 463

Source: MedchemExpress.com[1]

LPA Receptor Signaling Pathway

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (GPCRs), namely LPA₁₋₆.[3] this compound antagonizes a subset of these receptors, thereby inhibiting downstream signaling cascades. The simplified signaling pathway for the targeted receptors is depicted below.

LPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 LPA->LPA1 Binds to LPA3 LPA3 LPA->LPA3 Binds to LPA5 LPA5 LPA->LPA5 Binds to G_protein Gq, Gi, G12/13 LPA1->G_protein Activates LPA3->G_protein Activates LPA5->G_protein Activates H2L_5765834 This compound H2L_5765834->LPA1 Antagonizes H2L_5765834->LPA3 Antagonizes H2L_5765834->LPA5 Antagonizes Downstream_Effectors PLC, PI3K, Rho G_protein->Downstream_Effectors Activate Cellular_Response Calcium Mobilization, Cell Proliferation, Cytoskeletal Changes Downstream_Effectors->Cellular_Response Lead to Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Radioligand, This compound, and Cell Membranes Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End Calcium_Assay_Workflow Start Start Plate_Cells Plate and Grow Cells Start->Plate_Cells Load_Dye Load with Calcium Dye Plate_Cells->Load_Dye Add_Compound Add this compound Load_Dye->Add_Compound Stimulate Add LPA Add_Compound->Stimulate Measure_Fluorescence Measure Fluorescence Stimulate->Measure_Fluorescence Analyze Calculate IC50 Measure_Fluorescence->Analyze End End Analyze->End

References

H2L 5765834 long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H2L 5765834

Welcome to the technical support center for this compound. This guide provides essential information on the long-term storage, handling, and troubleshooting for this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under different conditions depending on whether it is in solid (lyophilized powder) or solution form.

Data Summary: Recommended Storage Conditions

FormStorage TemperatureAtmosphereLight Conditions
Solid Powder -20°C or -80°CDesiccated, Inert Gas (Argon/Nitrogen)Protect from light (amber vial)
Stock Solution -80°CTightly sealedProtect from light (amber vial)

2. How should I reconstitute the lyophilized powder of this compound?

To reconstitute, use a high-purity, anhydrous solvent such as DMSO (Dimethyl Sulfoxide). Briefly vortex and sonicate in a water bath if necessary to ensure complete dissolution. For cellular assays, ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.1% DMSO).

3. What is the stability of this compound in solution?

Stock solutions of this compound in anhydrous DMSO are stable for up to 6 months when stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. We recommend aliquoting the stock solution into single-use volumes.

4. Is this compound sensitive to light or air?

Yes, this compound is sensitive to both light and oxidation. The solid powder and solutions should be stored in amber vials and under an inert atmosphere whenever possible. Handle the compound quickly when preparing solutions to minimize exposure.

Troubleshooting Guide

1. The compound won't dissolve in the recommended solvent. What should I do?

  • Issue: Incomplete dissolution can be caused by low-quality solvent or compound precipitation.

  • Solution:

    • Ensure you are using anhydrous, high-purity DMSO.

    • Gently warm the solution to 37°C for 10-15 minutes.

    • Briefly sonicate the vial in a water bath.

    • If the issue persists, try a different recommended solvent, such as DMF or Ethanol, if compatible with your experimental setup.

2. I am observing inconsistent or no activity in my assay. Could the compound have degraded?

  • Issue: A loss of activity can indicate compound degradation due to improper storage or handling.

  • Solution:

    • Verify Storage: Confirm that the compound has been stored at the recommended temperature and protected from light.

    • Avoid Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles.

    • Perform a Quality Check: Assess the purity and integrity of your compound stock. See the "Experimental Protocols" section below for a detailed method on how to perform a High-Performance Liquid Chromatography (HPLC) analysis.

start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C, dark, desiccated) start->check_storage check_handling Review Handling Protocol (e.g., freeze-thaw cycles) start->check_handling improper_storage Improper Storage Detected check_storage->improper_storage run_qc Perform Quality Control (e.g., HPLC, LC-MS) check_storage->run_qc No Issues Found improper_handling Excessive Freeze-Thaw Cycles Detected check_handling->improper_handling check_handling->run_qc No Issues Found improper_storage->run_qc Yes improper_handling->run_qc Yes degraded Compound Degraded run_qc->degraded Purity <95% not_degraded Compound is Stable run_qc->not_degraded Purity >95% new_stock Action: Use a Fresh Stock or Order New Compound degraded->new_stock troubleshoot_assay Action: Troubleshoot Experimental Assay not_degraded->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Purity and Stability Check using HPLC

This protocol outlines a general method to assess the purity of this compound and check for degradation products.

1. Materials:

  • This compound stock solution (10 mM in DMSO)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA)

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Dilute the 10 mM stock solution of this compound to a final concentration of 100 µM in a 50:50 mixture of Acetonitrile and water.

3. HPLC Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the specific absorbance maximum for this compound)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

4. Data Analysis:

  • Integrate the peak area of the main compound and any additional peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • A purity of >95% is generally considered acceptable. The presence of new peaks compared to a fresh sample indicates degradation.

Workflows and Pathways

General Handling and Storage Workflow

The following diagram illustrates the recommended workflow from receiving the compound to its use in experiments.

This compound Handling Workflow receive Receive Compound (Solid Powder) store_solid Long-term Storage (Solid) -20°C or -80°C Desiccated, Dark receive->store_solid reconstitute Reconstitute in Anhydrous DMSO to 10 mM Stock store_solid->reconstitute Prepare for Use aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Long-term Storage (Solution) -80°C, Dark aliquot->store_solution thaw Thaw a Single Aliquot for Experiment store_solution->thaw Begin Experiment dilute Prepare Working Solution in Assay Buffer thaw->dilute use Use in Experiment dilute->use discard Discard Unused Working Solution use->discard growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor knsa Kinase A (KNSA) receptor->knsa Activates knsb Kinase B (KNSB) knsa->knsb Activates tf Transcription Factor (TF) knsb->tf Activates proliferation Cell Proliferation tf->proliferation Promotes inhibitor This compound inhibitor->knsb Inhibits

Validation & Comparative

A Comparative Analysis of LPA1 Antagonists in Preclinical and Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidic acid receptor 1 (LPA1) has emerged as a critical therapeutic target for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).[1][2] Antagonism of LPA1 signaling has been shown to mitigate key pathological processes such as fibroblast proliferation, migration, and extracellular matrix deposition.[1][2] This guide provides a comparative overview of several key LPA1 antagonists that have been evaluated in preclinical and clinical studies.

While this report aims to compare H2L5765834 with other LPA1 antagonists, publicly available information and scientific literature do not contain specific data for a compound designated "H2L5765834." Therefore, this guide will focus on a detailed comparison of other prominent LPA1 antagonists: AM095, BMS-986020, SAR100842, and the next-generation compound BMS-986278 (admilparant). These compounds have been selected based on the availability of robust preclinical and clinical data.

This guide summarizes their in vitro and in vivo pharmacological profiles, presents key experimental data in a comparative format, details the methodologies of pivotal assays, and visualizes the underlying LPA1 signaling pathway and experimental workflows.

Comparative Performance of LPA1 Antagonists

The following tables summarize the available quantitative data for AM095, BMS-986020, SAR100842, and BMS-986278, allowing for a direct comparison of their potency and efficacy.

Table 1: In Vitro Potency and Activity
CompoundTargetAssay TypeSpeciesIC50 / KbReference(s)
AM095 LPA1GTPγS BindingHuman0.98 µM (IC50)[3][4][5]
LPA1GTPγS BindingMouse0.73 µM (IC50)[3][4][5]
LPA1Calcium FluxHuman0.025 µM (IC50)[3]
LPA1Calcium FluxMouse0.023 µM (IC50)[3]
LPA1Chemotaxis (A2058 cells)Human233 nM (IC50)[4][5]
BMS-986020 LPA1Not SpecifiedNot SpecifiedHigh-affinity[6]
BSEPTransporter InhibitionNot Specified4.8 µM (IC50)[6]
MRP4Transporter InhibitionNot Specified6.2 µM (IC50)[6]
MDR3Transporter InhibitionNot Specified7.5 µM (IC50)[6]
SAR100842 LPA1Not SpecifiedNot SpecifiedPotent and Selective[7][8]
BMS-986278 LPA1Not SpecifiedHuman6.9 nM (Kb)[2]
Table 2: In Vivo Efficacy and Clinical Outcomes
CompoundModel/PopulationKey FindingsReference(s)
AM095 Mouse Bleomycin-induced Lung FibrosisAttenuated increases in collagen, protein, and inflammatory cells in BAL fluid.[5]
Mouse Unilateral Ureteral ObstructionDecreased kidney fibrosis.[5]
BMS-986020 Idiopathic Pulmonary Fibrosis (Phase 2)Significantly decreased the rate of FVC decline over 26 weeks compared to placebo.[9] Development halted due to hepatobiliary toxicity.[10][9][10]
SAR100842 Diffuse Cutaneous Systemic Sclerosis (Phase 2a)Well-tolerated. Greater reduction in some skin LPA-induced marker mRNA levels compared to placebo. Numerical improvement in mRSS, but not statistically significant.[7][7]
BMS-986278 Idiopathic Pulmonary Fibrosis (Phase 2)60 mg twice daily reduced the rate of decline in ppFVC by 62% compared to placebo over 26 weeks. Well-tolerated with adverse events comparable to placebo.
Progressive Pulmonary Fibrosis (Phase 2)60 mg twice daily resulted in a 69% relative reduction in the rate of decline in ppFVC versus placebo over 26 weeks.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds to G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates PLC Phospholipase C (PLC) G_proteins->PLC Gαq/11 RhoA RhoA G_proteins->RhoA Gα12/13 PI3K PI3K G_proteins->PI3K Gαi/o Ras_MAPK Ras/MAPK Pathway G_proteins->Ras_MAPK Gαi/o Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization ROCK ROCK RhoA->ROCK Cytoskeletal_Changes Cytoskeletal Changes & Migration ROCK->Cytoskeletal_Changes Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation Ras_MAPK->Cell_Proliferation Fibrosis Fibrosis Cell_Proliferation->Fibrosis Cytoskeletal_Changes->Fibrosis

Caption: LPA1 Receptor Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials GTP GTPγS Binding Assay Bleomycin Bleomycin-Induced Lung Fibrosis Model GTP->Bleomycin Calcium Calcium Flux Assay Calcium->Bleomycin Chemotaxis Chemotaxis Assay Chemotaxis->Bleomycin Phase2 Phase 2 Studies (IPF, SSc, PPF) Bleomycin->Phase2 Inform Clinical Development UUO Unilateral Ureteral Obstruction Model UUO->Phase2 Inform Clinical Development Compound LPA1 Antagonist (e.g., AM095) Compound->GTP Determine IC50 Compound->Calcium Determine IC50 Compound->Chemotaxis Determine IC50

Caption: Drug Discovery and Development Workflow for LPA1 Antagonists.

Experimental Protocols

GTPγS Binding Assay

This assay is designed to measure the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the LPA1 receptor upon agonist stimulation.

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably overexpressing the human or mouse LPA1 receptor.[3][4][5]

  • Assay Buffer: Membranes are incubated in a buffer typically containing HEPES, MgCl₂, NaCl, and saponin.

  • Incubation: Membranes are incubated with a fixed concentration of LPA (agonist), varying concentrations of the antagonist (e.g., AM095), and [³⁵S]GTPγS.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of [³⁵S]GTPγS, is calculated.

Calcium Flux Assay

This functional assay measures the antagonist's ability to block the LPA-induced increase in intracellular calcium concentration.

  • Cell Culture: CHO cells stably expressing the human or mouse LPA1 receptor are seeded in a multi-well plate.[3]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the LPA1 antagonist are added to the wells and incubated.

  • Agonist Stimulation: LPA is added to stimulate the LPA1 receptor, leading to an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the antagonist concentration.

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the migration of cells towards an LPA gradient.

  • Cell Preparation: Human A2058 melanoma cells or other LPA1-expressing cells are used.[4][5]

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber contains LPA as a chemoattractant, while the cells are placed in the upper chamber.

  • Incubation with Antagonist: The cells are pre-incubated with different concentrations of the LPA1 antagonist before being placed in the upper chamber.

  • Migration: The plate is incubated to allow the cells to migrate through the pores towards the LPA in the lower chamber.

  • Quantification: Migrated cells on the bottom of the membrane are stained and counted, or a fluorescent-based method is used for quantification.

  • Data Analysis: The IC50 for inhibition of chemotaxis is calculated based on the reduction in cell migration at different antagonist concentrations.

Conclusion

The landscape of LPA1 antagonists is rapidly evolving, with several compounds demonstrating promising anti-fibrotic activity. While BMS-986020 showed clinical efficacy, its development was halted due to safety concerns, highlighting the importance of a favorable therapeutic window.[10] SAR100842 has shown target engagement in SSc, but its clinical efficacy requires further investigation.[7] The next-generation antagonist, BMS-986278 (admilparant), has shown significant promise in Phase 2 trials for both IPF and PPF, with a favorable safety profile, and is progressing to Phase 3 studies. AM095 remains a valuable tool for preclinical research, with well-characterized in vitro and in vivo activity.[5]

The continued development and investigation of LPA1 antagonists hold significant potential for providing novel and effective treatments for patients suffering from debilitating fibrotic diseases. Future research will likely focus on identifying antagonists with improved potency, selectivity, and long-term safety profiles.

References

A Comparative Guide to LPA1 Receptor Antagonists: AM095

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of AM095, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Due to the absence of publicly available information on the compound "H2L 5765834," a direct comparison is not feasible at this time. This document will, therefore, focus on the pharmacological profile of AM095, presenting key experimental data, detailed methodologies, and relevant signaling pathways to support research and development decisions in the field of LPA1-targeted therapies.

Introduction to LPA1 and its Role in Disease

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA-LPA1 signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis.[1][2][3] Consequently, the development of potent and selective LPA1 antagonists is a significant area of interest for therapeutic intervention in diseases such as idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions.[1][3][4]

AM095: A Profile of a Selective LPA1 Antagonist

AM095 is a well-characterized, orally bioavailable small molecule that acts as a potent and selective antagonist of the LPA1 receptor.[5] It has been extensively evaluated in preclinical models and has demonstrated efficacy in rodent models of lung and kidney fibrosis.[5]

Quantitative Performance Data

The inhibitory activity of AM095 has been quantified across various in vitro assays, providing a clear picture of its potency and selectivity for the LPA1 receptor.

Assay TypeTargetSpeciesCell Line/SystemIC50
GTPγS Binding LPA1HumanCHO cell membranes0.98 µM[5]
LPA1MouseCHO cell membranes0.73 µM[5]
Calcium Flux LPA1HumanCHO (hLPA1 transfected)25 nM
LPA1MouseCHO (mLPA1 transfected)23 nM
Chemotaxis LPA1HumanA2058 melanoma cells233 nM[5]
LPA1MouseCHO (mLPA1 transfected)778 nM[5]

Experimental Methodologies

The following are detailed protocols for the key experiments used to characterize the activity of AM095.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the LPA-stimulated binding of [³⁵S]GTPγS to cell membranes expressing the LPA1 receptor, which is indicative of G protein activation.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells overexpressing either human or mouse LPA1.

  • Reaction Mixture: Known concentrations of AM095 (or vehicle control) are added to a reaction buffer containing the cell membranes (25-40 µg), 0.1 nM [³⁵S]GTPγS, 5 µM GDP, and 0.2% fatty acid-free human serum albumin.

  • Stimulation: The reaction is initiated by the addition of 900 nM LPA (18:1) to stimulate GTPγS binding.

  • Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.

  • Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is then quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the log concentration of AM095 and fitting the data to a sigmoidal dose-response curve.

Calcium Flux Assay

This functional assay measures the inhibition of LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Protocol:

  • Cell Culture: CHO cells stably transfected with either human or mouse LPA1 are cultured to an appropriate density.

  • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of AM095 or a vehicle control.

  • Stimulation: The cells are then stimulated with a specific concentration of LPA to induce calcium release.

  • Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of AM095 that inhibits 50% of the LPA-induced calcium response.

Chemotaxis Assay

This assay assesses the ability of AM095 to block the LPA-induced migration of cells.

Protocol:

  • Cell Preparation: A2058 human melanoma cells or CHO cells overexpressing mouse LPA1 are harvested and resuspended in an appropriate buffer.

  • Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with media containing LPA as a chemoattractant.

  • Treatment: The cells, pre-incubated with different concentrations of AM095 or vehicle, are placed in the upper chamber.

  • Incubation: The plate is incubated for a sufficient time to allow for cell migration through the membrane towards the LPA gradient.

  • Quantification: The non-migrated cells on the upper side of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted.

  • Data Analysis: The IC50 value is determined by quantifying the inhibition of cell migration at different concentrations of AM095.[5]

LPA1 Signaling Pathway and Point of Inhibition

LPA1 activation by LPA initiates a cascade of intracellular signaling events through the coupling to various G proteins, including Gαi/o, Gαq/11, and Gα12/13.[2] These pathways ultimately regulate a wide range of cellular responses, including cell proliferation, survival, migration, and cytoskeletal changes.[2] AM095, as an LPA1 antagonist, blocks the initial binding of LPA to the receptor, thereby inhibiting all subsequent downstream signaling.

LPA1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_response Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 AM095 AM095 AM095->LPA1 Inhibits PLC PLC Gq->PLC PI3K PI3K/Akt Gi->PI3K Rho RhoA G1213->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Proliferation Proliferation/ Survival PI3K->Proliferation Migration Migration/ Cytoskeletal Changes Rho->Migration Fibrosis Fibrosis Proliferation->Fibrosis Migration->Fibrosis Experimental_Workflow A Primary Screening (e.g., High-Throughput Calcium Flux Assay) B Secondary Assays (e.g., GTPγS Binding Assay for Potency) A->B Confirmation of Hits C Selectivity Profiling (Against other LPA receptors and off-targets) B->C Determine Selectivity D In Vitro Functional Assays (e.g., Chemotaxis, Proliferation) C->D Functional Characterization E In Vivo Pharmacokinetics (ADME studies) D->E Assess Drug-like Properties F In Vivo Efficacy Models (e.g., Bleomycin-induced fibrosis model) E->F Evaluate In Vivo Efficacy

References

H2L 5765834: A Comparative Guide to its Cross-Reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of H2L 5765834, a known antagonist of lysophosphatidic acid (LPA) receptors. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in studying specific G-protein coupled receptor (GPCR) signaling pathways.

Summary of Cross-Reactivity Data

This compound exhibits selective antagonism towards a subset of the lysophosphatidic acid (LPA) receptor family, which are members of the GPCR superfamily. Experimental data indicates that this compound potently inhibits LPA1, LPA5, and LPA3 receptors, with no significant activity observed at LPA2 or LPA4 receptors. This selectivity profile makes it a valuable tool for dissecting the roles of individual LPA receptor subtypes in various physiological and pathological processes.

Quantitative Analysis of Receptor Antagonism

The inhibitory potency of this compound against various LPA receptor subtypes has been determined using in vitro functional assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

ReceptorTarget ClassThis compound IC50 (nM)
LPA1Lysophosphatidic Acid Receptor94
LPA3Lysophosphatidic Acid Receptor752
LPA5Lysophosphatidic Acid Receptor463
LPA2Lysophosphatidic Acid ReceptorNo significant effect
LPA4Lysophosphatidic Acid ReceptorNo significant effect

Experimental Protocols

The following are representative protocols for functional assays used to determine the antagonist activity of this compound against LPA receptors. These are based on common methodologies for assessing GPCR antagonism, such as calcium mobilization and GTPγS binding assays.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

1. Cell Culture and Preparation:

  • HEK293 or CHO cells stably expressing one of the human LPA receptors (LPA1, LPA2, LPA3, LPA4, or LPA5) are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are seeded into black-walled, clear-bottom 96-well plates and grown to 80-90% confluency.

2. Dye Loading:

  • The growth medium is removed, and the cells are washed with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubating them in the dark at 37°C for 45-60 minutes.

3. Compound Addition and Incubation:

  • After dye loading, the cells are washed again with the assay buffer.

  • Serial dilutions of this compound (or other test compounds) are prepared in the assay buffer and added to the respective wells.

  • The plate is incubated for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

4. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken for 10-20 seconds.

  • An EC80 concentration of the agonist (e.g., oleoyl-LPA) is added to all wells simultaneously.

  • Fluorescence is monitored for an additional 60-120 seconds.

5. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition is calculated.

  • The percentage of inhibition by this compound is determined relative to the response in the absence of the antagonist.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

GTPγS Binding Assay

This assay measures the displacement of radiolabeled GTPγS from G-proteins upon receptor activation by an agonist, and the inhibition of this process by an antagonist.

1. Membrane Preparation:

  • Cells stably expressing the target LPA receptor are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is resuspended in a suitable buffer and stored at -80°C.

2. Assay Reaction:

  • In a 96-well plate, the following components are added in order:

    • Assay buffer (containing HEPES, MgCl2, and GDP).

    • Cell membranes.

    • Serial dilutions of this compound.

    • A fixed concentration of the LPA agonist.

    • [35S]GTPγS (radiolabeled GTP analog).

3. Incubation and Termination:

  • The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

4. Scintillation Counting:

  • The filter mat is washed with cold buffer to remove unbound [35S]GTPγS.

  • The filters are dried, and a scintillant is added.

  • The amount of bound [35S]GTPγS is quantified using a scintillation counter.

5. Data Analysis:

  • The specific binding of [35S]GTPγS is calculated by subtracting non-specific binding (in the presence of excess unlabeled GTPγS).

  • The percentage of inhibition by this compound is determined.

  • IC50 values are calculated from the concentration-response curves.

Visualizing Signaling Pathways and Experimental Workflows

To further illustrate the context of this compound's activity, the following diagrams depict the relevant signaling pathways and a typical experimental workflow for assessing GPCR antagonism.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA (Agonist) LPA1 LPA1 LPA->LPA1 Binds & Activates LPA3 LPA3 LPA->LPA3 Binds & Activates LPA5 LPA5 LPA->LPA5 Binds & Activates H2L_5765834 This compound (Antagonist) H2L_5765834->LPA1 Blocks Binding H2L_5765834->LPA3 Blocks Binding H2L_5765834->LPA5 Blocks Binding Gq Gq LPA1->Gq Gi Gi LPA1->Gi G12_13 G12/13 LPA1->G12_13 LPA3->Gq LPA3->Gi LPA3->G12_13 LPA5->Gq LPA5->Gi LPA5->G12_13 PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoA RhoA G12_13->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (Proliferation, Migration, etc.) DAG->Cellular_Response cAMP ↓ cAMP cAMP->Cellular_Response ROCK->Cellular_Response Ca_release->Cellular_Response

Caption: LPA Receptor Signaling Pathways and Point of Inhibition by this compound.

Antagonist_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Culture cells expressing target GPCR Plate_Cells 2. Plate cells in assay plate Cell_Culture->Plate_Cells Dye_Loading 3. Load cells with fluorescent dye (for Calcium Assay) Plate_Cells->Dye_Loading Add_Antagonist 4. Add serial dilutions of this compound Dye_Loading->Add_Antagonist Incubate_Antagonist 5. Incubate to allow antagonist binding Add_Antagonist->Incubate_Antagonist Add_Agonist 6. Add agonist (e.g., LPA) Incubate_Antagonist->Add_Agonist Measure_Signal 7. Measure signal change (e.g., Fluorescence) Add_Agonist->Measure_Signal Data_Analysis 8. Analyze data and calculate IC50 Measure_Signal->Data_Analysis

A Comparative Analysis of LPA Receptor Antagonists: H2L5765834 and Ki16425

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lysophosphatidic acid (LPA) receptor antagonists H2L5765834 and Ki16425. This analysis is supported by available experimental data to inform research and development decisions.

Lysophosphatidic acid is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs).[1] These receptors, designated LPA1 through LPA6, are implicated in numerous physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2] Consequently, antagonists of LPA receptors have emerged as valuable tools for investigating LPA signaling and as potential therapeutic agents for various diseases, including cancer and fibrotic disorders.[1][2] This guide focuses on a comparative analysis of two such antagonists: H2L5765834 and Ki16425.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for H2L5765834 and Ki16425, facilitating a direct comparison of their biochemical and pharmacological properties.

ParameterH2L5765834Ki16425
Target(s) LPA1, LPA3, LPA5LPA1, LPA3 (with moderate activity at LPA2)
IC50 / Ki Values LPA1: 94 nM (IC50) LPA3: 752 nM (IC50) LPA5: 463 nM (IC50)[3][4]LPA1: 0.34 µM (Ki) LPA2: 6.5 µM (Ki) LPA3: 0.93 µM (Ki)[5]
Mechanism of Action Antagonist of LPA1, LPA3, and LPA5 receptors.[3][4]Competitive antagonist of LPA1 and LPA3 receptors.[5]
Effect on Downstream Signaling Inhibits LPA-induced COX-2 expression.Reduces LPA-induced activation of p42/p44 MAPK.[5]
Selectivity No reported effect on LPA2 or LPA4 receptors.Preferentially inhibits LPA1- and LPA3-mediated responses with moderate effect on LPA2.[5]

Visualizing the Molecular Interactions

The following diagrams illustrate the signaling pathways affected by these antagonists and a typical experimental workflow for their characterization.

LPA_Signaling_Pathway cluster_membrane Cell Membrane LPA LPA LPAR LPA Receptor (LPA1, LPA3, LPA5) LPA->LPAR Binds G_protein G Protein LPAR->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, Ca2+ mobilization) G_protein->Downstream Initiates H2L H2L5765834 H2L->LPAR Blocks Ki Ki16425 Ki->LPAR Blocks

Caption: LPA Receptor Signaling and Antagonist Inhibition. (Within 100 characters)

Experimental_Workflow cluster_assays In Vitro Assays Receptor_Binding Receptor Binding Assay (e.g., GTPγS) Data_Analysis Data Analysis (IC50/Ki Determination) Receptor_Binding->Data_Analysis Calcium_Mobilization Calcium Mobilization Assay Calcium_Mobilization->Data_Analysis Downstream_Signaling Downstream Signaling Assay (e.g., Western Blot for p-MAPK) Downstream_Signaling->Data_Analysis Compound_Prep Compound Preparation (H2L5765834 & Ki16425) Compound_Prep->Receptor_Binding Compound_Prep->Calcium_Mobilization Compound_Prep->Downstream_Signaling Cell_Culture Cell Culture (Expressing LPA Receptors) Cell_Culture->Receptor_Binding Cell_Culture->Calcium_Mobilization Cell_Culture->Downstream_Signaling

Caption: Workflow for Characterizing LPA Receptor Antagonists. (Within 100 characters)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize LPA receptor antagonists.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation and is used to determine the potency and efficacy of agonists and antagonists.[6][7]

Objective: To determine the inhibitory constant (Ki) of H2L5765834 and Ki16425 on LPA-induced G protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target LPA receptor (e.g., LPA1, LPA3).

  • Assay Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the antagonist (H2L5765834 or Ki16425) at various concentrations, and a fixed concentration of LPA (agonist).

  • Initiation: Start the reaction by adding [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [35S]GTPγS to activated G proteins.

  • Termination and Detection: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the antagonist, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation, a common downstream event for many GPCRs, including LPA receptors.[8][9][10]

Objective: To determine the potency (IC50) of H2L5765834 and Ki16425 in inhibiting LPA-induced calcium release.

Methodology:

  • Cell Culture: Plate cells expressing the target LPA receptor in a 96-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with HEPES and probenecid) and incubate for 45-60 minutes at 37°C.[9]

  • Compound Addition: Add varying concentrations of the antagonist (H2L5765834 or Ki16425) to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR).[8] Add a fixed concentration of LPA to stimulate the cells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

Both H2L5765834 and Ki16425 are valuable pharmacological tools for studying the roles of LPA receptors. H2L5765834 exhibits a distinct inhibitory profile, targeting LPA1, LPA3, and LPA5, while being inactive at LPA2 and LPA4.[3][4] In contrast, Ki16425 is a well-characterized antagonist of LPA1 and LPA3 with a moderate effect on LPA2.[5] The choice between these two compounds will depend on the specific research question, particularly the LPA receptor subtypes of interest. The provided data and experimental protocols offer a foundation for researchers to design and interpret studies aimed at elucidating the complex biology of LPA signaling.

References

Replicating Published In Vitro Results: A Comparative Guide to H2L 5765834 and Alternative LPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of H2L 5765834, a lysophosphatidic acid (LPA) receptor antagonist, with an alternative compound, AM095. The data presented is collated from publicly available resources to facilitate the replication of published findings and to inform the selection of appropriate research tools. This document outlines the pharmacological profiles of these compounds, details the experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.

Comparative Pharmacological Data

The following tables summarize the in vitro potency of this compound and AM095 against LPA receptors. It is important to note that the data has been aggregated from different sources, and direct comparisons should be made with caution as experimental conditions may have varied.

Table 1: In Vitro Potency of this compound

Target ReceptorAssayIC50 (nM)Source
LPA1-94[1]
LPA3-752[1]
LPA5-463[1]

This compound displays no reported effect on LPA2 or LPA4 receptors.[1]

Table 2: In Vitro Potency of AM095

Target ReceptorAssayIC50 (µM)Source
Human LPA1GTPγS Binding0.98[2]
Mouse LPA1GTPγS Binding0.73[2]
Human LPA1Calcium Flux0.025[2]
Mouse LPA1Calcium Flux0.023[2]
Mouse LPA1 (overexpressing CHO cells)Chemotaxis0.778[2]
Human A2058 melanoma cellsChemotaxis0.233[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating LPA receptor antagonists.

LPA_Signaling_Pathway LPA Receptor Signaling Pathway and Point of Inhibition LPA LPA LPAR LPA Receptor (LPA1, LPA3, LPA5) LPA->LPAR G_Protein G Protein (Gq, Gi, G12/13) LPAR->G_Protein Antagonist This compound AM095 Antagonist->LPAR PLC Phospholipase C (PLC) G_Protein->PLC RhoA RhoA G_Protein->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Responses Cellular Responses (e.g., Platelet Shape Change, Cell Migration) Ca_Release->Cellular_Responses ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement->Cellular_Responses

LPA Receptor Signaling and Inhibition.

Experimental_Workflow General Workflow for In Vitro Antagonist Evaluation cluster_0 Assay Preparation cluster_1 Binding & Functional Assays cluster_2 Data Analysis Compound_Prep Prepare Stock Solutions (this compound, AM095 in DMSO) GTP_Assay GTPγS Binding Assay Compound_Prep->GTP_Assay Ca_Assay Calcium Flux Assay Compound_Prep->Ca_Assay PSC_Assay Platelet Shape Change Assay Compound_Prep->PSC_Assay Cell_Culture Culture Cells (e.g., CHO, Platelets) Cell_Culture->GTP_Assay Cell_Culture->Ca_Assay Cell_Culture->PSC_Assay Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->GTP_Assay Reagent_Prep->Ca_Assay Reagent_Prep->PSC_Assay Data_Acquisition Data Acquisition (Scintillation Counting, Fluorescence Reading, Light Transmission) GTP_Assay->Data_Acquisition Ca_Assay->Data_Acquisition PSC_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

In Vitro Antagonist Evaluation Workflow.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to enable replication of the cited experiments.

GTPγS Binding Assay

This assay measures the ability of an antagonist to inhibit agonist-induced binding of [³⁵S]GTPγS to G proteins coupled to the LPA receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells overexpressing the human or mouse LPA1 receptor.

  • [³⁵S]GTPγS

  • Guanosine diphosphate (B83284) (GDP)

  • LPA (agonist)

  • This compound or AM095 (antagonist)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of the antagonist in the assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS and a fixed concentration of LPA.

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate IC50 values by performing a nonlinear regression analysis of the concentration-response data.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Materials:

  • CHO cells stably expressing the human LPA1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • LPA (agonist)

  • This compound or AM095 (antagonist)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Seed the CHO-hLPA1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of the antagonist or vehicle control.

  • Stimulate the cells by adding a fixed concentration of LPA.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Determine the IC50 value by plotting the inhibition of the LPA-induced calcium response against the antagonist concentration.

LPA-Induced Platelet Shape Change Assay

This assay measures the initial platelet activation response, which is a change in shape from discoid to spherical.[3][4]

Materials:

  • Freshly isolated human platelets.

  • Platelet wash buffer (e.g., 20 mM HEPES, 138 mM NaCl, 2.9 mM KCl, 1 mM MgCl₂, 0.36 mM NaH₂PO₄, pH 6.2)

  • Platelet resuspension buffer (e.g., wash buffer with 5 mM glucose, pH 7.4)

  • LPA (agonist)

  • This compound (antagonist)

  • Aggregometer or spectrophotometer capable of measuring light transmission.

Procedure:

  • Prepare washed platelets from fresh human blood by centrifugation and resuspend them in the resuspension buffer at a concentration of approximately 4 x 10⁵ platelets/µL.[4]

  • Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control at 37°C for a specified time (e.g., 30 minutes).[3]

  • Place the platelet suspension in an aggregometer cuvette with stirring (e.g., 1100 rpm).[3]

  • Initiate the shape change by adding a fixed concentration of LPA (e.g., 20 nM acyl-LPA 16:0).[3]

  • Record the decrease in light transmission, which corresponds to the platelet shape change.

  • Determine the inhibitory concentration (IC50) of this compound by analyzing the concentration-dependent inhibition of the LPA-induced shape change.

References

Head-to-Head Comparison of H2L5765834 with Other LPA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the lysophosphatidic acid (LPA) receptor antagonist H2L5765834 with other well-characterized LPA antagonists: Ki16425, BMS-986020, and AM095. The information is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Introduction to LPA and its Receptors

Lysophosphatidic acid is a bioactive phospholipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. These receptors are involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, LPA receptor antagonists are valuable research tools and potential therapeutic agents for various diseases, including fibrosis, cancer, and neuropathic pain.

Overview of Compared LPA Antagonists

This guide focuses on a head-to-head comparison of four prominent LPA antagonists:

  • H2L5765834: An antagonist of LPA1, LPA3, and LPA5 receptors.

  • Ki16425: A well-established antagonist with primary activity against LPA1 and LPA3 receptors, and weaker activity at the LPA2 receptor.[1][2][3]

  • BMS-986020: A potent and selective LPA1 receptor antagonist that has been evaluated in clinical trials for idiopathic pulmonary fibrosis (IPF).[4][5][6]

  • AM095: A selective and orally bioavailable LPA1 receptor antagonist.[7]

Quantitative Comparison of Antagonist Potency

The following table summarizes the reported inhibitory activities (IC50 and Ki values) of the four LPA antagonists against various LPA receptor subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary. Direct comparison is most accurate when data is generated from the same study.

AntagonistTarget ReceptorAssay TypeReported Value (nM)Reference
H2L5765834 LPA1-IC50: 94[8]
LPA3-IC50: 752[8]
LPA5-IC50: 463[8]
LPA2, LPA4-No effect[8]
Ki16425 LPA1GTPγS BindingKi: 340[1][2]
LPA2GTPγS BindingKi: 6500[1]
LPA3GTPγS BindingKi: 930[1][2]
LPA1GTPγS BindingKi: 250[9]
LPA3GTPγS BindingKi: 360[9]
BMS-986020 LPA1--Potent and selective
BSEP-IC50: 4800[4][5]
MRP4-IC50: 6200[4][5]
MDR3-IC50: 7500[4][5]
AM095 human LPA1GTPγS BindingIC50: 980[7]
mouse LPA1GTPγS BindingIC50: 730[7]
human LPA1 (transfected CHO cells)Calcium FluxIC50: 25
mouse LPA1 (transfected CHO cells)Calcium FluxIC50: 23
mouse LPA1 (overexpressing CHO cells)ChemotaxisIC50: 778
human A2058 melanoma cellsChemotaxisIC50: 233

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental procedures used to characterize these antagonists, the following diagrams illustrate the LPA signaling pathway and a typical experimental workflow.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA_R LPA Receptor (LPA1, LPA2, LPA3, etc.) LPA->LPA_R Binds G_protein G Protein (Gq/11, Gi/o, G12/13) LPA_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) Rho RhoGEF / Rho G_protein->Rho Activates (G12/13) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Actin Actin Cytoskeleton Rearrangement Rho->Actin Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Responses (Proliferation, Migration, etc.) cAMP->Cellular_Response Actin->Cellular_Response Ca_release->Cellular_Response Antagonist LPA Antagonist (e.g., H2L5765834) Antagonist->LPA_R Blocks

Caption: LPA signaling pathway and antagonist mechanism.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Expressing target LPA receptor) membrane_prep 2. Membrane Preparation (For GTPγS binding assay) cell_culture->membrane_prep loading 2. Dye Loading (For Calcium mobilization assay) cell_culture->loading incubation 3. Incubation (Cells/Membranes + Antagonist + LPA) membrane_prep->incubation loading->incubation measurement 4. Measurement incubation->measurement data_acq 5. Data Acquisition (Fluorescence / Radioactivity) measurement->data_acq dose_response 6. Dose-Response Curve Generation data_acq->dose_response ic50_calc 7. IC50 / Ki Calculation dose_response->ic50_calc

References

Safety Operating Guide

Essential Safety and Disposal Procedures for H2L 5765834

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical information for the proper handling and disposal of the research chemical H2L 5765834 (CAS No. 420841-84-5). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identification:

  • Product Name: this compound

  • CAS Number: 420841-84-5

  • Molecular Formula: C21H12N2O7

  • Molecular Weight: 404.33

Hazard Assessment

According to the available Material Safety Data Sheet (MSDS), this compound is classified as not a hazardous substance or mixture [1]. However, as a standard laboratory practice, it is prudent to handle all chemical substances with care.

Quantitative Data

No specific quantitative data regarding disposal procedures (e.g., concentration limits for disposal) is available in the provided documentation. Disposal should be carried out in accordance with local regulations for non-hazardous chemical waste.

Experimental Protocols

No experimental protocols related to the disposal of this compound are available. The disposal procedure outlined below is a general guideline for non-hazardous laboratory chemicals.

Proper Disposal Procedures

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste[2]. As a non-hazardous substance, the disposal process is generally more straightforward than for hazardous materials.

Step-by-Step Disposal Guidance:

  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific requirements for non-hazardous chemical waste disposal in your area.

  • Prepare for Disposal:

    • Ensure the this compound waste is not mixed with any hazardous materials.

    • If the compound is in a solution, verify that the solvent is also non-hazardous. If the solvent is hazardous, the mixture must be treated as hazardous waste.

    • Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the full chemical name ("this compound") and a clear indication that it is "non-hazardous waste for disposal."

  • Waste Collection:

    • Arrange for the collection of the waste through your institution's designated chemical waste disposal program.

    • Do not dispose of this compound by pouring it down the drain or placing it in regular trash unless explicitly permitted by your local EHS guidelines.

First Aid Measures

In the event of accidental exposure, follow these first aid measures[1]:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.
Skin Contact Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek medical attention.
Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_mixed Is it mixed with hazardous waste? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional protocols for hazardous materials. is_mixed->treat_hazardous Yes is_solution Is it in a solution? is_mixed->is_solution No check_solvent Is the solvent hazardous? is_solution->check_solvent Yes non_hazardous Non-Hazardous Waste Stream is_solution->non_hazardous No (Solid) check_solvent->treat_hazardous Yes check_solvent->non_hazardous No label_container Label container clearly: 'this compound' 'Non-Hazardous Waste' non_hazardous->label_container seal_container Seal in an appropriate container label_container->seal_container contact_ehs Contact Environmental Health & Safety (EHS) for pickup or guidance seal_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.